2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid
Descripción
BenchChem offers high-quality 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-10(2,9(15)16)17-8-5-3-4-7(6-8)11(12,13)14/h3-6H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRROMOGOGUVQOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Solubility of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid
This guide provides a comprehensive technical overview of the solubility of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid, a compound of interest in pharmaceutical and chemical research. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of its physicochemical properties and practical methodologies for its solubility determination.
Introduction
2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid (CAS Number: 17432-00-7, Molecular Weight: 248.2 g/mol ) is a carboxylic acid derivative featuring a trifluoromethyl group on the phenoxy ring.[1] The presence of this trifluoromethyl moiety significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a subject of interest in medicinal chemistry and drug design.[2] A thorough understanding of its solubility in various solvent systems is paramount for its application in drug formulation, synthesis, and various analytical and biological assays.
This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing both a predictive assessment and detailed experimental protocols for its precise measurement.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its physicochemical properties. For 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid, the key determinants are its acidic nature, lipophilicity, and the influence of the trifluoromethyl group.
Molecular Structure:
Caption: Chemical structure of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid.
Acidity (pKa)
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity or "fat-solubility." A higher logP value indicates greater solubility in nonpolar solvents and lower solubility in water. The trifluoromethyl group is known to significantly increase the lipophilicity of a molecule.[2] This is a critical factor for pharmaceuticals as it can improve the compound's ability to cross cell membranes.[2] The calculated logP for this molecule is likely to be in the range of 3 to 4, suggesting a high degree of lipophilicity.
The Influence of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties in medicinal chemistry.[2] Its high electronegativity and non-polar nature confer several key characteristics:[2]
-
Enhanced Lipophilicity: As mentioned, the -CF3 group increases the fat-solubility of a molecule, which generally leads to lower aqueous solubility.[2]
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to enzymatic degradation. This can lead to longer drug half-lives.[2]
-
Altered pKa Values: The electron-withdrawing effect of the -CF3 group can increase the acidity of nearby functional groups, such as the carboxylic acid in this molecule.[2]
Theoretical Principles of Solubility
The adage "like dissolves like" is a fundamental principle in predicting solubility. This means that substances with similar polarities are more likely to be soluble in one another.
-
Polar Solvents (e.g., water, methanol, ethanol) have large dipole moments and are effective at dissolving polar and ionic compounds through hydrogen bonding and dipole-dipole interactions.
-
Nonpolar Solvents (e.g., hexane, toluene) have low dipole moments and dissolve nonpolar compounds primarily through weaker van der Waals forces.
-
Aprotic Polar Solvents (e.g., acetone, acetonitrile, DMSO) have significant dipole moments but lack acidic protons. They can dissolve a wide range of compounds.
2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid has both a polar carboxylic acid group and a large, nonpolar trifluoromethylphenoxy group. This amphipathic nature suggests it will have varied solubility across different solvent classes.
Qualitative Solubility Profile
While precise quantitative data is not publicly available, a qualitative assessment of the solubility of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid in various solvents can be predicted based on its structure and physicochemical properties.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene | Low to Moderate | The polar carboxylic acid group will limit solubility in highly nonpolar solvents. However, the large lipophilic portion of the molecule may allow for some dissolution. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | High | These solvents can interact with both the polar carboxylic acid group and the nonpolar regions of the molecule, leading to good solvation. DMSO is a particularly strong solvent for a wide range of organic compounds.[3] |
| Polar Protic | Methanol, Ethanol | High | The lower alcohols are polar and can form hydrogen bonds with the carboxylic acid group, while also having a hydrocarbon character that can interact with the nonpolar part of the molecule. |
| Aqueous (Acidic) | Water (pH < pKa) | Low | In its protonated (neutral) form, the high lipophilicity of the molecule will significantly limit its solubility in water. |
| Aqueous (Basic) | Water (pH > pKa) | High | At a pH above its pKa, the carboxylic acid will be deprotonated to form a carboxylate salt. This ionic form will be significantly more polar and thus more soluble in water.[4] |
Experimental Determination of Solubility
For drug development and many research applications, precise quantitative solubility data is essential. The following are detailed protocols for two standard methods for determining the solubility of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid.
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[5] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid to a known volume of the desired solvent in a sealed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately determine the concentration of the sample.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically reported in mg/mL or mol/L.
-
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Potentiometric Titration (for Aqueous Solubility and pKa)
Potentiometric titration is a powerful method for determining the aqueous solubility and pKa of ionizable compounds, particularly those that are poorly soluble in water.[2][6] This method relies on the change in pH as a titrant is added to a solution of the compound.
Protocol:
-
Instrument Setup:
-
Use a calibrated pH meter with a combination pH electrode.
-
Employ an automated titrator for precise addition of the titrant.
-
-
Sample Preparation:
-
Prepare a solution of the sodium salt of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid in water at a known concentration.
-
-
Titration:
-
Titrate the solution with a standardized strong acid (e.g., HCl).
-
Record the pH of the solution after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added.
-
The pKa can be determined from the pH at the half-equivalence point.
-
The intrinsic solubility (the solubility of the neutral form of the acid) can be calculated from the point at which the compound begins to precipitate, which is observed as a change in the titration curve. Specialized software is often used for this analysis.[2][7]
-
Caption: Workflow for Potentiometric Titration for pKa and Solubility Determination.
Conclusion
2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid is a lipophilic carboxylic acid with solubility characteristics that are significantly influenced by its trifluoromethyl group and the pH of the medium. While it is expected to be highly soluble in polar aprotic and polar protic organic solvents, its aqueous solubility is predicted to be low in its neutral form and significantly higher in its deprotonated, salt form. For precise quantitative analysis, the shake-flask method for thermodynamic solubility in various solvents and potentiometric titration for aqueous solubility and pKa determination are the recommended experimental approaches. This guide provides the theoretical framework and practical protocols to enable researchers to effectively characterize the solubility of this compound.
References
- The Trifluoromethyl Group: Enhancing Properties in Pharmaceutical Intermediates. (2026, March 14). Vertex AI Search.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Department of Chemistry, College of Science, University of Diyala.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io.
- Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in W
- A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water | Request PDF. (n.d.).
- Shake-Flask Solubility Assay. (n.d.). Enamine.
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
- 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid. (n.d.). Merck.
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.
- Methyl 2-{4-(5-(trifluoromethyl)-2-pyridyloxy)
- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems.
- 2-methyl-2-[4-(trifluoromethyl)
- Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. (n.d.). European Journal of Chemistry.
- 3-(3-(Trifluoromethyl)phenoxy)propanoic acid | C10H9F3O3 | CID 13953820. (n.d.). PubChem.
- 2-METHYL-2-PHENOXY-PROPIONIC ACID | 943-45-3. (2026, January 13). ChemicalBook.
- 2-methyl-2-(3-phenoxyphenyl)propanoic Acid | C16H16O3 | CID 9881545. (n.d.). PubChem.
- 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid. (n.d.). MilliporeSigma.
- 2-methyl-2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid. (n.d.). NextSDS.
- 2-(3-Trifluoromethyl-phenoxy)-propionic acid. (n.d.). Fluorochem.
- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul
- Dimethyl Sulfoxide. (n.d.). MP Biomedicals.
- 2-methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid-17432-00-7. (n.d.). Thoreauchem.
- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.
- (PDF) 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid. (n.d.).
- Propanoic acid, 2-methyl-, 2-methylpropyl ester. (n.d.). NIST WebBook.
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Unlocking the Polypharmacology of Phenoxypropanoic Acid Derivatives: A Technical Guide to Biological Targets and Assay Methodologies
Executive Summary
Historically recognized as potent agrochemical herbicides (the "FOPs") targeting plant acetyl-CoA carboxylase (ACCase), phenoxypropanoic acid derivatives have undergone a renaissance in medicinal chemistry. By modifying the aryloxy and propanoic acid moieties—such as introducing chirality at the α -carbon or substituting the carboxylic acid with amides—researchers have successfully redirected these scaffolds toward critical mammalian biological targets. This whitepaper provides an in-depth mechanistic analysis and highly validated experimental protocols for evaluating phenoxypropanoic acid derivatives against their three primary mammalian targets: Acetyl-CoA Carboxylase (ACC1/ACC2), Peroxisome Proliferator-Activated Receptors (PPARs), and Cyclooxygenase (COX).
Mammalian Acetyl-CoA Carboxylase (ACC1/ACC2): Dual Inhibition for Oncology and Metabolism
Mechanistic Causality
In plants, aryloxyphenoxypropionates (like haloxyfop) bind to the carboxyltransferase (CT) domain of plastidic ACCase, halting lipid biosynthesis[1]. In mammals, two isoforms exist: ACC1 (cytosolic, driving fatty acid synthesis) and ACC2 (mitochondrial, regulating fatty acid oxidation via malonyl-CoA-mediated inhibition of CPT-1). Certain phenoxypropanoic acid and chroman-fused derivatives have been identified as potent, non-selective dual inhibitors of mammalian ACC1 and ACC2[2]. By inhibiting ACC1, these compounds starve rapidly proliferating solid tumors of de novo lipids[3]. Simultaneously, ACC2 inhibition depletes local malonyl-CoA, relieving CPT-1 suppression and driving β -oxidation—a highly desirable mechanism for treating non-alcoholic steatohepatitis (NASH) and metabolic syndrome.
Self-Validating Protocol: ACC1/ACC2 Enzymatic Inhibition Assay
Causality behind the method: Direct quantification of malonyl-CoA is analytically cumbersome, often requiring LC-MS/MS. Because the ACCase reaction consumes exactly one molecule of ATP for every molecule of acetyl-CoA carboxylated, we utilize a luminescent ADP-detection assay. This provides a high-throughput, stoichiometric surrogate for enzyme activity, bypassing the need for mass spectrometry.
-
Reagent Preparation: Purify recombinant human ACC1 and ACC2 (CT domains). Prepare a substrate buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl 2 , 10 mM potassium citrate (an allosteric activator of ACC), 2 mM DTT, and 0.05% BSA.
-
Compound Titration: Serially dilute the phenoxypropanoic acid derivative in DMSO. Self-validation step: Include Soraphen A (a known macrocyclic ACC inhibitor) as a positive control to establish the assay's dynamic range and calculate the Z'-factor ( >0.6 required for validity).
-
Enzyme-Substrate Incubation: Mix the enzyme with the compound and incubate for 15 minutes at room temperature to allow equilibrium binding. Initiate the reaction by adding 20 μ M ATP, 20 μ M Acetyl-CoA, and 12 mM NaHCO 3 . Incubate for 40 minutes.
-
ADP Detection: Add an ATP-depletion reagent (e.g., ADP-Glo) to eliminate unreacted ATP. After 40 minutes, add the kinase detection reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated light reaction.
-
Analysis: Measure luminescence. The signal is directly proportional to ACC activity. Calculate the IC 50 using a four-parameter non-linear regression model.
Fig 1. Step-by-step workflow for the ACC1/ACC2 ADP-detection inhibition assay.
Peroxisome Proliferator-Activated Receptors (PPARs): Pan-Agonism for Dyslipidemia
Mechanistic Causality
Fibrates (e.g., fenofibrate, clofibrate) are structurally classified as 2-methyl-2-phenoxypropanoic acid derivatives[4]. They act as agonists for PPAR α , enhancing lipoprotein lipase (LPL) activity and reducing apolipoprotein C-III transcription, thereby clearing atherogenic triglycerides[5]. Recent structural modifications, such as the synthesis of 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)methylphenoxy)-2-methyl propanoic acid (MHY2013), have yielded pan-PPAR ( α/γ/δ ) agonists[6]. The phenoxypropanoic acid tail mimics endogenous fatty acids, docking into the large, Y-shaped hydrophobic ligand-binding domain (LBD) of PPARs. This binding stabilizes the activation function-2 (AF-2) helix, triggering the release of corepressors and the recruitment of coactivators (like PGC-1 α ).
Self-Validating Protocol: Cell-Based PPAR Transcriptional Reporter Assay
Causality behind the method: To isolate the compound's direct effect on the PPAR LBD from endogenous cellular noise, we avoid full-length PPAR constructs. Instead, we use a chimeric system: the PPAR LBD fused to a yeast GAL4 DNA-binding domain, co-transfected with a GAL4-UAS (Upstream Activating Sequence) luciferase reporter. This ensures the luminescent signal is strictly dependent on the exogenous ligand's affinity for the target LBD.
-
Cell Culture & Transfection: Seed HEK293T cells in 96-well plates. Co-transfect cells with the pM-GAL4-PPAR-LBD (for α , γ , or δ ) and pUAS-luciferase reporter plasmids using a liposomal reagent.
-
Internal Control: Co-transfect a Renilla luciferase plasmid (pRL-TK) driven by a constitutive promoter. Self-validation step: Normalizing Firefly luciferase to Renilla luciferase controls for variations in transfection efficiency and compound cytotoxicity.
-
Ligand Treatment: 24 hours post-transfection, treat cells with varying concentrations of the phenoxypropanoic acid derivative. Include specific agonists (WY14643 for α , Rosiglitazone for γ , GW501516 for δ ) as positive controls[6].
-
Dual-Luciferase Readout: After 24 hours of incubation, lyse the cells. Sequentially measure Firefly and Renilla luminescence. Calculate the fold-activation relative to the DMSO vehicle control to determine the EC 50 .
Cyclooxygenase (COX) Enzymes: Anti-Inflammatory Profiling
Mechanistic Causality
Certain amide-substituted derivatives (e.g., N,N-dimethyl-2-phenoxypropanamide) exhibit anti-inflammatory properties by acting as competitive inhibitors of cyclooxygenase (COX-1 and COX-2)[7]. The phenoxy ring interacts with the hydrophobic channel of the COX active site, while the propanoic acid/amide moiety coordinates with Arg120 and Tyr355. This steric blockade prevents arachidonic acid from reaching the catalytic center, halting prostaglandin E2 (PGE2) synthesis and downstream inflammatory cascades.
Fig 2. Polypharmacological signaling network of phenoxypropanoic acid derivatives.
Quantitative Data Presentation
To guide structure-activity relationship (SAR) optimization, the following table summarizes the typical pharmacological metrics for phenoxypropanoic acid derivatives across their primary biological targets.
| Biological Target | Primary Indication | Preferred Stereochemistry | Typical Potency (IC 50 / EC 50 ) | Reference Compound |
| Plant ACCase | Herbicide | (2R)-isomer | 10 - 50 nM (IC 50 ) | Haloxyfop / Quizalofop |
| Mammalian ACC1/2 | Oncology / NASH | Achiral / Racemic | 0.5 - 5 μ M (IC 50 ) | Chroman-fused derivatives |
| PPAR α/γ/δ | Dyslipidemia | α -methyl substituted | 1 - 10 μ M (EC 50 ) | MHY2013 / Fenofibrate |
| COX-1 / COX-2 | Inflammation | Amide derivatives | > 10 μ M (IC 50 ) | N,N-dimethyl-2-phenoxypropanamide |
References[7] BenchChem. "An In-depth Technical Guide to N,N-dimethyl-2-phenoxypropanamide." BenchChem.https://www.benchchem.com[3] E. I. Du Pont De Nemours And Company. "WO1994013647A1 - (2-quinoxalinyloxy)phenoxypropanoic acids and related derivatives as anticancer agents." Google Patents.https://patents.google.com/patent/WO1994013647A1/en[1] BenchChem. "Haloxyfop-etotyl | CAS 87237-48-7." BenchChem. https://www.benchchem.com[2] BenchChem. "Chroman-4-yl-(3-methoxy-propyl)-amine | 626214-33-3." BenchChem. https://www.benchchem.com[4] Wikipedia Contributors. "Clofibride." Wikipedia.https://en.wikipedia.org/wiki/Clofibride[5] Colombian Society of Cardiology. "Colombian Consensus for the Diagnosis and Treatment of Dyslipidemias in Adults." Revcolcard. https://www.revcolcard.org[6] Moon, J., et al. "Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)methylphenoxy)-2-methyl propanoic acid." Oncotarget.https://www.oncotarget.com/article/18583/text/
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- 3. WO1994013647A1 - (2-quinoxalinyloxy)phenoxypropanoic acids and related derivatives as anticancer agents - Google Patents [patents.google.com]
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- 6. oncotarget.com [oncotarget.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
In Vitro Biological Activity of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic Acid: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the anticipated in vitro biological activity of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid. While direct experimental data for this specific molecule is not extensively available in the public domain, by leveraging established principles of medicinal chemistry and structure-activity relationships (SAR), we can infer its likely molecular targets and biological effects. This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound and similar chemical entities. We will delve into the rationale behind its predicted activity as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist, detail relevant in vitro assays for its characterization, and discuss the downstream cellular and metabolic consequences of its potential target engagement.
Introduction: The Rationale for Investigating 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic Acid
The chemical structure of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid contains key pharmacophoric features that suggest a high probability of interaction with the Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a family of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, inflammation, and cellular differentiation.[1] They are well-established drug targets for metabolic diseases.[1][2][3][4]
The core structure, a phenoxy-alkanoic acid, is a common scaffold for PPAR agonists. The presence of the trifluoromethyl (-CF3) group is particularly noteworthy. In medicinal chemistry, the incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein.[5] The electron-withdrawing nature of the -CF3 group can influence the electronic properties of the aromatic ring and its interactions with the receptor's ligand-binding pocket.
Given these structural attributes, it is hypothesized that 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid functions as a PPAR agonist. The primary focus of this guide is to outline the in vitro methodologies required to validate this hypothesis and characterize the compound's specific activity profile.
The Predicted Molecular Target: Peroxisome Proliferator-Activated Receptors (PPARs)
The PPAR family consists of three main isotypes: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles.
-
PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, thereby lowering triglyceride levels.[6] Fibrate drugs, used to treat dyslipidemia, are well-known PPARα agonists.
-
PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis. It also plays a significant role in insulin sensitization and glucose homeostasis. Thiazolidinediones (TZDs), a class of drugs for type 2 diabetes, are potent PPARγ agonists.
-
PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation, particularly in skeletal muscle.
The specific substitution pattern of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid will determine its selectivity and potency towards these different PPAR isotypes.
Signaling Pathway
The activation of PPARs follows a well-defined signaling cascade.
Caption: PPAR signaling pathway upon ligand binding.
In Vitro Experimental Workflows for Characterization
To elucidate the biological activity of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid, a series of in vitro assays should be performed. The following sections detail the key experimental protocols.
Primary Screening: PPAR Transactivation Assays
These cell-based assays are the gold standard for identifying and characterizing PPAR agonists. They measure the ability of a compound to activate a specific PPAR isotype and drive the expression of a reporter gene.
Experimental Protocol: Luciferase Reporter Gene Assay
-
Cell Line: A suitable mammalian cell line, such as HEK293T or HepG2, is used.
-
Transfection: Cells are co-transfected with two plasmids:
-
An expression vector for a chimeric receptor containing the ligand-binding domain (LBD) of the human PPAR isotype (α, γ, or δ) fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Treatment: Transfected cells are treated with varying concentrations of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid. A known PPAR agonist (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Luminescence Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer. The resulting luminescence is proportional to the level of PPAR activation.
-
Data Analysis: The data is normalized to the vehicle control, and dose-response curves are generated to determine the EC50 (half-maximal effective concentration) value.
Caption: Workflow for a PPAR transactivation assay.
Secondary Assay: Ligand Binding Assays
To confirm direct binding to the PPAR LBD, a competitive ligand binding assay can be performed. This assay determines the affinity of the test compound for the receptor.
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Reagents:
-
Recombinant PPAR-LBD protein (tagged, e.g., with GST or His).
-
A fluorescently labeled PPAR ligand (tracer).
-
A specific antibody against the protein tag, conjugated to a FRET donor (e.g., terbium cryptate).
-
-
Assay Principle: In the absence of a competing ligand, the binding of the tracer to the PPAR-LBD brings the FRET donor and acceptor into close proximity, resulting in a high FRET signal. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the FRET signal.
-
Procedure: The PPAR-LBD, tracer, and antibody are incubated with varying concentrations of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid.
-
Measurement: The TR-FRET signal is measured at appropriate wavelengths.
-
Data Analysis: The data is used to calculate the IC50 (half-maximal inhibitory concentration), which can be converted to a binding affinity constant (Ki).
Functional Cellular Assays
To assess the downstream biological effects of PPAR activation, functional assays in relevant cell types are essential.
Example Protocol: Adipocyte Differentiation Assay (for PPARγ activity)
-
Cell Line: 3T3-L1 preadipocytes are a commonly used model.
-
Induction of Differentiation: Cells are cultured to confluence and then treated with a differentiation cocktail (containing insulin, dexamethasone, and IBMX) in the presence of varying concentrations of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid or a positive control (e.g., rosiglitazone).
-
Lipid Accumulation Staining: After several days, differentiated adipocytes will accumulate lipid droplets. These can be visualized and quantified by staining with Oil Red O.
-
Gene Expression Analysis: The expression of PPARγ target genes involved in adipogenesis (e.g., aP2, LPL) can be measured by quantitative real-time PCR (qRT-PCR).
Predicted In Vitro Activity and Data from Structurally Related Compounds
Table 1: In Vitro Activity of Selected Phenylpropanoic Acid Derivatives as PPAR Agonists
| Compound | PPAR Isotype | Assay Type | EC50 / IC50 | Reference |
| LY518674 (a complex propanoic acid derivative) | PPARα | Transactivation | ~24 nM (IC50) | [7] |
| Chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives | PPARα and PPARγ | Transactivation | Potent agonism reported | [8] |
| Substituted phenylpropanoic acid derivatives | PPARα | Transactivation | Enhancement of activity with α-alkylation | [6] |
Disclaimer: The data in this table is for structurally related compounds and should not be considered as direct evidence of the activity of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid. It is presented for illustrative purposes to support the hypothesis of its potential as a PPAR agonist.
Conclusion and Future Directions
The structural features of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid strongly suggest that it is a ligand for the Peroxisome Proliferator-Activated Receptors. The presence of the phenoxy-propanoic acid scaffold and the trifluoromethyl group are key indicators of this potential activity. This technical guide has outlined a comprehensive in vitro strategy to validate this hypothesis and characterize the compound's specific pharmacological profile.
Future research should focus on performing the described transactivation and ligand binding assays to determine the EC50 and Ki values for each PPAR isotype. Subsequent functional cellular assays will be crucial to elucidate the downstream biological consequences of receptor activation. The insights gained from these studies will be instrumental in assessing the therapeutic potential of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid for the treatment of metabolic diseases.
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Ahmed, W., et al. (2020). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules, 25(22), 5486. [Link]
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Berger, J., & Moller, D. E. (2002). The Mechanisms of Action of PPARs. Annual Review of Medicine, 53, 409-435. [Link]
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Singh, J. P., et al. (2005). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. Molecular pharmacology, 68(3), 763-768. [Link]
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An In-depth Technical Guide to the Structural Analysis of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid, a molecule of significant interest within the broader class of phenoxypropanoic acid derivatives. These compounds have garnered attention for their potential therapeutic applications, particularly as modulators of lipid metabolism. This document delves into the predicted spectroscopic and crystallographic features of the title compound, outlines detailed protocols for its synthesis and analytical characterization, and explores its potential biological significance and mechanism of action. The inclusion of a trifluoromethyl moiety is a key structural feature, and its influence on the molecule's physicochemical properties and biological activity is a central theme of this guide. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study and development of novel therapeutic agents.
Introduction: The Significance of Phenoxypropanoic Acid Derivatives
Phenoxypropanoic acid derivatives represent a class of organic compounds that have been extensively investigated for their diverse biological activities. Notably, many compounds within this class, such as fenofibrate and clofibrate, are clinically used as hypolipidemic agents.[1] Their mechanism of action is often attributed to the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[2][3] The structural backbone of these molecules, characterized by a phenoxy group linked to a propanoic acid moiety, provides a versatile scaffold for chemical modification to optimize potency and selectivity.
The subject of this guide, 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid, incorporates two key structural modifications to the basic phenoxypropanoic acid scaffold: a gem-dimethyl group at the alpha-position of the carboxylic acid and a trifluoromethyl group on the phenyl ring. The gem-dimethyl group is known to enhance metabolic stability, while the trifluoromethyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] Understanding the interplay of these structural features is paramount to elucidating the full therapeutic potential of this compound.
Molecular Structure and Physicochemical Properties
2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid possesses the chemical formula C₁₁H₁₁F₃O₃ and a molecular weight of 248.20 g/mol . The structure features a central propanoic acid backbone with a phenoxy ether linkage. The phenyl ring is substituted at the meta-position with a trifluoromethyl group, and the carbon alpha to the carboxyl group is substituted with two methyl groups.
| Property | Value | Source |
| CAS Number | 17432-00-7 | |
| Molecular Formula | C₁₁H₁₁F₃O₃ | |
| Molecular Weight | 248.20 g/mol | |
| InChI Key | DRROMOGOGUVQOW-UHFFFAOYSA-N |
Spectroscopic and Crystallographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the carboxylic acid proton. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-7.8 ppm. The six protons of the two equivalent methyl groups are expected to appear as a singlet around 1.6 ppm. The acidic proton of the carboxylic acid will be a broad singlet, typically downfield, in the region of 10-13 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 170-180 ppm. The aromatic carbons will appear between 110 and 160 ppm, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The quaternary carbon bearing the methyl groups and the ether linkage will likely be in the 75-85 ppm range, while the methyl carbons will be observed around 25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which often overlaps with the C-H stretching vibrations.[6] A strong carbonyl (C=O) stretching absorption is expected between 1700 and 1725 cm⁻¹ for the dimeric form, which is common for carboxylic acids in the solid state.[7] Other characteristic bands include the C-O stretching of the ether linkage and the C-F stretching vibrations of the trifluoromethyl group.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of the title compound is expected to show a molecular ion peak at m/z 248. The fragmentation pattern would likely involve the loss of the carboxylic acid group, the trifluoromethyl group, and cleavage of the ether bond. Derivatization with a reagent like a trifluoromethyl-substituted phenyl bromoacetamide could induce specific fragmentation patterns useful for structural elucidation in complex matrices.[8][9]
X-ray Crystallography
No crystal structure is currently available for 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid. However, the crystal structure of the closely related compound, 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid, reveals that the molecules form hydrogen-bonded cyclic dimers.[10] It is highly probable that the title compound will adopt a similar dimeric structure in the solid state. The overall conformation will be influenced by the steric bulk of the gem-dimethyl and trifluoromethyl groups.
Synthesis and Analytical Protocols
Synthetic Pathway
A plausible synthetic route to 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid involves the Williamson ether synthesis followed by hydrolysis.
Figure 1: Proposed synthetic pathway for 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid.
Protocol for Synthesis:
-
Step 1: Etherification. To a solution of 3-(trifluoromethyl)phenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add ethyl 2-bromo-2-methylpropanoate (1.2 eq) dropwise. Heat the reaction mixture to reflux and monitor the reaction by thin-layer chromatography. Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.
-
Step 2: Hydrolysis. Dissolve the intermediate ester from Step 1 in a mixture of ethanol and water. Add sodium hydroxide (2.0 eq) and heat the mixture to reflux until the ester is fully consumed (monitored by TLC). Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid. The solid product can be collected by filtration, washed with water, and dried.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
Given the chiral center at the alpha-carbon, enantiomeric separation is crucial. Chiral HPLC is the method of choice for this purpose.
Protocol for Chiral HPLC Separation:
-
Column: A chiral stationary phase (CSP) column, such as one based on a glycopeptide like teicoplanin or a polysaccharide derivative, is recommended.[6][11]
-
Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of n-hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid. For reversed-phase, a mixture of acetonitrile and an aqueous buffer would be appropriate.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 220-280 nm.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally suitable.
Figure 2: General workflow for chiral HPLC analysis.
Biological Activity and Mechanism of Action
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Phenoxypropanoic acid derivatives are well-documented PPAR agonists.[2][3] PPARs are ligand-activated transcription factors that regulate genes involved in lipid and glucose metabolism. There are three main isoforms: PPARα, PPARγ, and PPARδ.
-
PPARα: Primarily expressed in the liver, kidney, heart, and muscle. Its activation leads to increased fatty acid oxidation and a reduction in plasma triglycerides. Fibrates are primarily PPARα agonists.
-
PPARγ: Mainly found in adipose tissue, where it promotes adipocyte differentiation and lipid storage. Thiazolidinediones, a class of anti-diabetic drugs, are potent PPARγ agonists.[12]
Given its structural similarity to known fibrates, 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid is hypothesized to be a PPARα agonist.
The Role of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a key pharmacophore in modern drug design.[4][5] Its strong electron-withdrawing nature can significantly impact a molecule's properties:
-
Increased Lipophilicity: The -CF₃ group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.[4]
-
Metabolic Stability: The carbon-fluorine bond is very strong, making the -CF₃ group resistant to metabolic degradation, which can lead to a longer half-life in the body.[5]
-
Binding Affinity: The electronic properties of the -CF₃ group can influence how a molecule interacts with its receptor, potentially leading to stronger binding and increased potency.[4]
Figure 3: Proposed mechanism of action via PPARα activation.
Conclusion
2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid is a compound with significant potential for further investigation as a therapeutic agent, likely acting as a PPARα agonist with hypolipidemic properties. Its structural features, including the metabolically robust gem-dimethyl group and the electronically influential trifluoromethyl substituent, make it an interesting candidate for drug development. This guide has provided a comprehensive overview of its predicted structural characteristics, along with detailed protocols for its synthesis and analysis. The insights into its potential biological mechanism of action offer a solid foundation for future research in this area.
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preliminary toxicity screening of trifluoromethylphenoxy compounds
An In-Depth Technical Guide to the Preliminary Toxicity Screening of Trifluoromethylphenoxy Compounds
Authored by a Senior Application Scientist
Foreword: A Strategic Approach to Early Safety Assessment
The trifluoromethylphenoxy (TFMP) moiety is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] Its prevalence in pharmaceuticals and agrochemicals necessitates a robust and early understanding of its potential toxicological liabilities.[3][4] This guide eschews a simple checklist approach to toxicity testing. Instead, it presents a logically sequenced, mechanism-aware strategy for the preliminary toxicological evaluation of novel TFMP compounds. Our objective is not merely to identify hazards but to understand the underlying cellular and metabolic pathways that drive them. This allows for a more informed, data-driven progression of drug candidates, minimizing late-stage failures and aligning with the ethical principles of drug development.[5]
This document is structured to mirror a rational scientific investigation, beginning with broad-spectrum in vitro assessments and progressing to more specific, targeted investigations of high-concern endpoints before culminating in a foundational in vivo study. Each protocol is presented as a self-validating system, with an emphasis on the critical controls and decision points that ensure data integrity.
Foundational Assessment: In Vitro Cytotoxicity
1.1 Rationale & Mechanistic Insight
The initial step in any toxicity screen is to determine the concentration range at which a compound elicits basic cellular toxicity. This provides a fundamental understanding of a compound's potency and establishes the dose ranges for subsequent, more complex assays. For TFMP compounds, which are often lipophilic, membrane interaction and disruption of mitochondrial function are potential mechanisms of cytotoxicity.[6] We will employ a dual-assay approach to distinguish between general cell death and specific mitochondrial compromise.
1.2 Experimental Workflow: Cytotoxicity Screening
Caption: Metabolic bioactivation pathway for TFMP compounds.
2.3 Detailed Protocol: High-Content Hepatotoxicity Assay
This protocol uses 3D spheroids of primary human hepatocytes, the gold standard for in vitro liver models, to assess multiple toxicity indicators simultaneously. [7]
-
Model System: Culture primary human hepatocytes in 3D spheroid format for at least 5 days to ensure stable metabolic function. [7]2. Dosing: Treat spheroids with the TFMP compound at concentrations ranging from 0.1x to 100x the projected human plasma concentration (or based on IC₅₀ data) for 72 hours.
-
Endpoint Measurement:
-
Cell Viability: Use a live/dead fluorescent stain (e.g., Calcein-AM/Ethidium Homodimer-1).
-
Mitochondrial Health: Stain with a mitochondrial membrane potential-sensitive dye like JC-10. [8] * Steatosis (Fatty Liver): Stain with a neutral lipid dye (e.g., HCS LipidTOX™ Green).
-
Supernatant Analysis: Collect the culture medium and measure the activity of released liver enzymes (Alanine Aminotransferase - ALT, Aspartate Aminotransferase - AST) using commercially available kits.
-
-
Imaging & Analysis: Acquire images using a high-content imaging system. Quantify fluorescence intensity per spheroid for each marker.
-
Validation: A positive control like acetaminophen (at mM concentrations) should induce significant ALT/AST release and a drop in mitochondrial potential. [7] 2.4 Data Presentation & Interpretation
Present the data as a multi-parameter dose-response table.
| Concentration (µM) | Viability (% of Control) | Mitochondrial Potential (% of Control) | Steatosis (Fold Change) | ALT Release (Fold Change) |
| 0.1 | 98 ± 4 | 101 ± 5 | 1.1 ± 0.2 | 1.0 ± 0.1 |
| 1 | 95 ± 6 | 94 ± 7 | 1.3 ± 0.3 | 1.2 ± 0.2 |
| 10 | 72 ± 8 | 65 ± 9 | 2.5 ± 0.4 | 3.1 ± 0.5 |
| 100 | 25 ± 5 | 18 ± 6 | 1.8 ± 0.3 | 8.7 ± 1.1 |
A compound is flagged as a potential hepatotoxin if it induces a dose-dependent increase in ALT/AST release (a key clinical indicator of liver damage) at non-cytotoxic or mildly cytotoxic concentrations. [9]Concurrent mitochondrial dysfunction or steatosis provides crucial insight into the mechanism of toxicity.
Organ-Specific Toxicity II: Cardiotoxicity Screening
3.1 Rationale & Mechanistic Insight
Drug-induced cardiotoxicity is a leading cause of compound attrition and market withdrawal. [10]It can manifest as functional toxicity (e.g., arrhythmias due to ion channel blockade) or structural toxicity (damage to cardiomyocytes). Given that many drugs containing aromatic moieties can interact with hERG ion channels, early functional assessment is non-negotiable. We use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) as they provide a biologically relevant, spontaneously beating human model. [11] 3.2 Detailed Protocol: hiPSC-CM Calcium Flux Assay
This assay measures changes in intracellular calcium oscillations, which are tightly coupled to cardiomyocyte contraction and electrical activity. [11]
-
Cell Culture: Plate hiPSC-CMs in 384-well plates and allow them to form a synchronously beating monolayer.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., as found in the EarlyTox™ Cardiotoxicity Kit).
-
Compound Addition: Add the TFMP compound across a range of concentrations.
-
Kinetic Measurement: Immediately place the plate into a kinetic plate reader (e.g., FLIPR® Penta system) and measure fluorescent signals over time to capture the beating pattern. [11]5. Data Analysis: Analyze the calcium oscillation waveforms to extract key parameters: beat rate, peak amplitude, and peak duration.
-
Validation: A known hERG blocker like E-4031 should cause significant beat rate irregularities and prolongation of the peak duration.
3.3 Data Presentation & Interpretation
Plot the effects of the compound on key parameters. A compound that causes significant changes (e.g., >20% change from baseline) in beat rate or prolongs the peak duration is flagged for potential pro-arrhythmic risk.
Genotoxicity Assessment
4.1 Rationale & Mechanistic Insight
Genotoxicity assays are essential to determine if a compound can damage genetic material, a potential precursor to carcinogenesis. [12]For TFMP compounds, this risk could arise from the bioactivation to reactive metabolites that form DNA adducts, as discussed in the hepatotoxicity section. A standard preliminary screen involves the bacterial reverse mutation assay (Ames test). [13] 4.2 Detailed Protocol: Ames Test (OECD 471)
-
Strains: Use at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), which are designed to detect different types of mutations. [13]2. Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (S9 fraction, derived from induced rat liver homogenate) to detect compounds that require bioactivation to become mutagenic. [13]3. Procedure (Plate Incorporation):
-
Mix the TFMP compound, the bacterial culture, and the S9 mix (if used) with molten top agar.
-
Pour this mixture onto minimal glucose agar plates.
-
Incubate for 48-72 hours.
-
-
Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine).
-
Interpretation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count in one or more strains.
Preliminary In Vivo Acute Toxicity
5.1 Rationale & Mechanistic Insight
While in vitro assays provide invaluable mechanistic data, an early in vivo study is crucial to understand a compound's effects in a complex biological system, providing initial data on bioavailability, target organ toxicity, and the maximum tolerated dose (MTD). [14]A rodent acute oral toxicity study is a standard first step. [15][16] 5.2 Detailed Protocol: Acute Oral Toxicity (Up-and-Down Procedure, OECD 425)
-
Species: Use a single rodent species, typically female Sprague-Dawley rats.
-
Dosing: This is a sequential dosing method. Administer a single oral dose to one animal.
-
Observation: Observe the animal for at least 14 days, paying close attention to clinical signs of toxicity (e.g., changes in motor activity, respiration, body weight) in the first 24-72 hours. [16][17]4. Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Termination: The study is complete after a sufficient number of animals (typically 5-6) have been tested to allow for calculation of an estimated LD₅₀ (lethal dose for 50% of the population).
-
Pathology: Conduct a gross necropsy on all animals to identify any visible organ abnormalities. [18] 5.3 Data Presentation & Interpretation
The primary outputs are the estimated LD₅₀ value and a detailed description of observed clinical signs and necropsy findings. This information is critical for classifying the compound's hazard level and for designing future repeat-dose toxicology studies. [19]
Conclusion: Synthesizing the Data for a Go/No-Go Decision
The preliminary toxicity screen is a multi-faceted investigation. A TFMP compound is considered to have a favorable early safety profile if it demonstrates:
-
An in vitro cytotoxicity IC₅₀ > 10 µM in multiple cell lines.
-
No significant hepatotoxicity markers induced at concentrations < 10x the expected therapeutic dose.
-
No significant effects on cardiomyocyte beating parameters.
-
A negative result in the Ames test.
-
An acute oral LD₅₀ > 300 mg/kg in rodents with no severe clinical signs at lower doses.
Compounds that fail one or more of these criteria are not necessarily terminated, but the data provides a clear rationale for initiating further mechanistic studies or for prioritizing other chemical series with a cleaner profile. This structured, evidence-based approach ensures that only the most promising and safest candidates proceed, embodying the principles of modern, efficient drug development.
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- Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024, July 2). MDPI.
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Application Notes and Protocols for the In Vitro Investigation of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for the use of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid in cell culture experiments. This document is intended for researchers, scientists, and professionals in drug development investigating compounds that modulate lipid metabolism. Herein, we detail the scientific background, mechanism of action, and step-by-step protocols for evaluating the bioactivity of this compound. The protocols include determining cytotoxicity, preparing the compound for cell-based assays, and a functional assay to measure its effects on a key downstream target.
Introduction and Scientific Background
2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid belongs to a class of compounds known as fibrates, which are agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARs are ligand-activated transcription factors that play a crucial role in the regulation of lipid and glucose homeostasis.[1][2] Specifically, PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.
The activation of PPARα by agonists like the fibrate class of drugs leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation.[2] A significant consequence of PPARα activation is the modulation of lipoprotein metabolism, which includes increasing high-density lipoprotein cholesterol (HDL-c) levels and decreasing triglyceride levels.[1][3] This makes PPARα agonists a subject of intense research for the treatment of dyslipidemia and related cardiovascular diseases.[1][3] The trifluoromethyl group in the structure of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid is a common feature in many modern pharmaceuticals and can significantly influence the compound's metabolic stability and potency.
Mechanism of Action: PPARα Activation
2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid is predicted to act as a selective agonist for PPARα. Upon entering the cell, the compound binds to the ligand-binding domain of the PPARα protein. This binding event induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). The PPARα-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding recruits coactivator proteins and initiates the transcription of genes involved in lipid metabolism, such as those encoding for Apolipoprotein A-I (ApoA-I), the primary protein component of HDL.[3]
Figure 1: Simplified signaling pathway of PPARα activation by 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid.
Experimental Protocols
The following protocols provide a framework for the in vitro characterization of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid. It is recommended to use a human hepatocyte cell line, such as HepG2, for these studies, as the liver is a primary site of PPARα action.
Preparation of Stock and Working Solutions
Proper preparation of the compound is critical for obtaining reproducible results.
Materials:
-
2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid (CAS No: 17432-00-7)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water
-
Complete cell culture medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
0.22 µm sterile syringe filters
Protocol:
-
Stock Solution (100 mM):
-
Accurately weigh a known amount of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 24.82 mg of the compound (Molecular Weight: 248.2 g/mol ) in 1 mL of DMSO.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 100 mM stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[4] For example, a 1:1000 dilution of the 100 mM stock solution will result in a 100 µM working solution with 0.1% DMSO.
-
Cytotoxicity Assessment (MTT Assay)
Before conducting functional assays, it is essential to determine the concentration range at which 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid is not toxic to the cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
HepG2 cells
-
96-well cell culture plates
-
Complete cell culture medium
-
2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of fresh medium containing various concentrations of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
| Cell Line | Cancer Type | Incubation Time (hours) | Estimated IC₅₀ (µM) |
| HepG2 | Hepatocellular Carcinoma | 48 | >100 (Hypothetical) |
| A549 | Lung Carcinoma | 48 | >100 (Hypothetical) |
| MCF-7 | Breast Adenocarcinoma | 48 | >100 (Hypothetical) |
| Table 1: Example data table for summarizing the cytotoxicity of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid on various cell lines. |
Functional Assay: Quantification of ApoA-I mRNA Expression by qRT-PCR
This protocol measures the effect of the compound on the expression of a known PPARα target gene, APOA1. An increase in APOA1 mRNA levels indicates successful activation of the PPARα pathway.
Materials:
-
HepG2 cells
-
6-well cell culture plates
-
Complete cell culture medium
-
2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid working solutions
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for APOA1 and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Protocol:
-
Cell Seeding and Treatment:
-
Seed HepG2 cells in 6-well plates and grow them to approximately 80-90% confluency.
-
Treat the cells with non-toxic concentrations of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid (determined from the MTT assay, e.g., 10 µM and 25 µM) for 24 hours. Include a vehicle control (0.1% DMSO).
-
-
RNA Extraction and cDNA Synthesis:
-
After treatment, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from your RNA extraction kit.
-
Purify total RNA according to the manufacturer's protocol.
-
Quantify the RNA and assess its purity (A260/A280 ratio).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for APOA1 and the housekeeping gene, and the qPCR master mix.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for APOA1 and the housekeeping gene in each sample.
-
Calculate the relative expression of APOA1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Figure 2: Experimental workflow for quantifying ApoA-I mRNA expression.
| Treatment | Concentration (µM) | Incubation Time (hours) | Relative APOA1 mRNA Expression (Fold Change vs. Control) |
| Vehicle Control (0.1% DMSO) | - | 24 | 1.0 |
| 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid | 10 | 24 | 2.5 (Hypothetical) |
| 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid | 25 | 24 | 4.8 (Hypothetical) |
| Table 2: Example data table for the effect of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid on APOA1 gene expression. |
Troubleshooting and Considerations
-
Compound Precipitation: If the compound precipitates in the culture medium, consider preparing the working solutions in serum-free medium or reducing the final concentration.
-
High Background in Assays: Ensure that the DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Variability in qRT-PCR: Use high-quality RNA and ensure consistent pipetting. Run samples in triplicate to minimize technical errors.
Conclusion
The protocols outlined in these application notes provide a robust starting point for the in vitro investigation of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid. By following these methodologies, researchers can effectively characterize its cytotoxicity and its functional activity as a PPARα agonist. These studies will contribute to a better understanding of its therapeutic potential in the context of metabolic disorders.
References
-
Singh, J. P., et al. (2005). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. Molecular Pharmacology, 68(3), 763-8. [Link]
-
Xu, H. E., et al. (2007). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Journal of Medicinal Chemistry, 50(4), 794-809. [Link]
-
Wikipedia. (2023). PPAR agonist. Retrieved from [Link]
-
ResearchGate. (2023). How do i prepare TRF stock solution for cell culture study? Retrieved from [Link]
Sources
- 1. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPAR agonist - Wikipedia [en.wikipedia.org]
- 3. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
laboratory synthesis procedure for 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid
Application Note & Synthesis Protocol
Topic: Laboratory Synthesis of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic Acid
Abstract
This document provides a comprehensive, two-step laboratory protocol for the synthesis of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid. This aryloxypropanoic acid derivative serves as a valuable building block in medicinal chemistry and materials science. The synthesis strategy employs a Williamson ether synthesis to form the core ether linkage, followed by a robust saponification to yield the final carboxylic acid. This guide is designed for researchers and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction and Synthetic Strategy
2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid and its analogues are of significant interest in pharmaceutical research. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates, while the aryloxypropanoic acid motif is a well-known pharmacophore.
The synthetic approach detailed herein was chosen for its reliability and scalability. It proceeds in two distinct stages:
-
Williamson Ether Synthesis: Formation of an intermediate ester, ethyl 2-methyl-2-[3-(trifluoromethyl)phenoxy]propanoate, by reacting 3-(trifluoromethyl)phenol with ethyl 2-bromo-2-methylpropanoate.
-
Saponification: Hydrolysis of the intermediate ester under basic conditions to yield the target carboxylic acid.
This classic route is widely adopted in both laboratory and industrial settings for its efficiency in constructing the ether bond.[1] The reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion.[1][2]
Overall Synthetic Workflow
Caption: High-level workflow for the two-step synthesis.
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Supplier | Notes |
| 3-(Trifluoromethyl)phenol | C₇H₅F₃O | 162.11 | 98-17-9 | e.g., MilliporeSigma | Toxic, handle with care.[3] |
| Ethyl 2-bromo-2-methylpropanoate | C₆H₁₁BrO₂ | 195.05 | 2387-58-8 | e.g., MilliporeSigma | Lachrymator. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | e.g., MilliporeSigma | Anhydrous. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | e.g., MilliporeSigma | Anhydrous. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | e.g., MilliporeSigma | Corrosive. |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | e.g., MilliporeSigma | 200 proof. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | e.g., MilliporeSigma | Concentrated (37%). |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 60-29-7 | e.g., MilliporeSigma | Anhydrous. |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | e.g., MilliporeSigma | Anhydrous. |
Detailed Experimental Protocols
Part A: Synthesis of Ethyl 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoate
This step utilizes the Williamson ether synthesis, where the weakly acidic 3-(trifluoromethyl)phenol is deprotonated by a moderate base (potassium carbonate) to form the nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of ethyl 2-bromo-2-methylpropanoate. Although this is a tertiary alkyl halide, the reaction proceeds because α-halo esters are suitable substrates under these conditions, and the use of a polar aprotic solvent like DMF facilitates the SN2 pathway.[4][5]
Caption: Mechanism of the Williamson Ether Synthesis step.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(trifluoromethyl)phenol (8.1 g, 50 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to dissolve the phenol.
-
Add anhydrous potassium carbonate (10.4 g, 75 mmol, 1.5 eq) to the solution. The mixture will become a suspension.
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Slowly add ethyl 2-bromo-2-methylpropanoate (10.7 g, 55 mmol, 1.1 eq) to the flask via a dropping funnel over 15 minutes.
-
Heat the reaction mixture to 80 °C using an oil bath and maintain this temperature with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot has been consumed.
-
After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Transfer the aqueous mixture to a 1 L separatory funnel and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash with 5% aqueous sodium hydroxide (2 x 100 mL) to remove any unreacted phenol, followed by a wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil, ethyl 2-methyl-2-[3-(trifluoromethyl)phenoxy]propanoate, can be purified by vacuum distillation or carried forward to the next step without further purification if TLC shows sufficient purity.
Part B: Hydrolysis to 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic Acid
This step involves the base-mediated hydrolysis (saponification) of the ester functional group. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and subsequent protonation during the acidic workup to yield the final carboxylic acid.[6][7]
Caption: Saponification and Acidification Mechanism.
Procedure:
-
Transfer the crude ester from Part A (assuming ~50 mmol theoretical yield) into a 500 mL round-bottom flask.
-
Add ethanol (150 mL) and a solution of sodium hydroxide (4.0 g, 100 mmol, 2.0 eq) in water (50 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with stirring for 4-6 hours.
-
Monitor the reaction by TLC until the ester spot is no longer visible.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 200 mL of water and transfer to a separatory funnel. Wash with diethyl ether (2 x 100 mL) to remove any non-acidic impurities; discard the ether layers.
-
Cool the aqueous layer in an ice bath and slowly acidify to pH ~1-2 by adding concentrated hydrochloric acid dropwise with stirring. A white precipitate of the product will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of cold deionized water to remove inorganic salts.
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight. The final product, 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid, should be a white to off-white solid.
-
The product can be further purified by recrystallization from a suitable solvent system like heptane/ethyl acetate if required.
Characterization and Expected Results
| Parameter | Expected Result |
| Final Product | 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid |
| CAS Number | 17432-00-7 |
| Molecular Formula | C₁₁H₁₁F₃O₃ |
| Molecular Weight | 248.20 g/mol |
| Appearance | White to off-white solid |
| Expected Yield | 75-85% over two steps |
| Melting Point | Literature values vary; typically in the range of 50-55 °C.[7] |
| ¹H NMR (CDCl₃) | δ (ppm): 7.4-7.1 (m, 4H, Ar-H), 1.6 (s, 6H, 2xCH₃). Note: Carboxylic acid proton may be very broad or not observed. |
| ¹³C NMR (CDCl₃) | δ (ppm): ~180 (C=O), ~158 (Ar-C-O), ~130-115 (Ar-C), ~123 (q, CF₃), ~80 (quaternary C), ~25 (CH₃). |
Safety and Handling Precautions
-
General: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
3-(Trifluoromethyl)phenol: Toxic and corrosive. Avoid inhalation and skin contact.
-
Ethyl 2-bromo-2-methylpropanoate: Is a lachrymator (causes tearing) and irritant. Handle with care.
-
N,N-Dimethylformamide (DMF): Is a potential teratogen. Avoid exposure.
-
Sodium Hydroxide & Hydrochloric Acid: Are highly corrosive. Handle with extreme care to avoid severe burns. The acidification step is exothermic and should be performed slowly in an ice bath.
References
-
University of Wisconsin-Madison. The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Google Patents. CN105503569A - Synthetic method for Netupitant intermediate 2-(3,5-bi-trifluoromethyl-phenyl)-2-methyl-propionic acid.
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
PrepChem.com. Preparation of 2-[3,5-bis(trifluoromethyl)phenoxy]propionic acid. [Link]
- Google Patents.
-
NIST. Phenol, 3-(trifluoromethyl)-. [Link]
- Google Patents.
-
NIH National Library of Medicine. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]
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- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. CA1109885A - Process for the preparation of 2-methyl-2-phenoxy- propionic acid derivatives - Google Patents [patents.google.com]
- 6. 2-(3,5-bis(trifluoroMethyl)phenyl)-2-Methyl propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
Application Note: High-Throughput Screening of Trifluoromethylphenoxy Propanoic Acids as PPAR Agonists
Introduction & Mechanistic Rationale
Trifluoromethylphenoxy propanoic acids represent a highly privileged chemical scaffold in modern drug discovery, primarily functioning as potent agonists for Peroxisome Proliferator-Activated Receptors (PPARα, PPARγ, and PPARδ). These nuclear transcription factors are master regulators of lipid and glucose homeostasis, making them prime targets for treating metabolic syndrome, dyslipidemia, and type 2 diabetes [1].
The Causality of the Scaffold: The efficacy of the trifluoromethylphenoxy propanoic acid structure is not coincidental; it is a direct consequence of its precise stereochemical fit within the PPAR ligand-binding domain (LBD).
-
The Propanoic Acid Headgroup: This moiety acts as an acidic pharmacophore that mimics endogenous free fatty acids. Upon entering the LBD, the carboxylate group forms critical, direct hydrogen bonds with the activation function-2 (AF-2) helix network—specifically residues Tyr473, His449, and Ser289 in PPARγ [1].
-
The Trifluoromethylphenoxy Tail: The trifluoromethyl ( −CF3 ) group provides exceptional lipophilicity and metabolic stability (resisting cytochrome P450 oxidation). Its bulky, electron-withdrawing nature allows the phenoxy tail to penetrate deeply into the hydrophobic, Y-shaped binding pocket of the receptor, stabilizing the active conformation of Helix 12.
To evaluate libraries of these derivatives for subtype selectivity (e.g., dual PPARα/γ agonists) and potency, a robust High-Throughput Screening (HTS) pipeline is required.
HTS Assay Design: A Self-Validating System
A scientifically rigorous HTS campaign cannot rely on a single readout. It must be a self-validating system that accounts for false positives (e.g., compound autofluorescence) and verifies biological relevance.
Primary Assay: TR-FRET Coactivator Recruitment
Standard fluorescence assays are highly susceptible to interference from the autofluorescence of synthetic compounds or light scatter from precipitation. To establish causality between ligand binding and receptor activation without these artifacts, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay [2].
Mechanism: The assay utilizes a Terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged PPAR-LBD, alongside a Fluorescein-labeled coactivator peptide (e.g., PGC1α). When a trifluoromethylphenoxy propanoic acid derivative binds to the LBD, it forces a conformational shift in Helix 12. This shift creates a high-affinity binding surface that recruits the Fluorescein-peptide. The proximity of the Tb donor and Fluorescein acceptor allows for energy transfer upon excitation. By introducing a 50–100 microsecond delay before measurement, short-lived background autofluorescence is entirely eliminated [2].
Secondary Assay: Cell-Based Transcriptional Reporter
To ensure the biochemical hits are cell-permeable and functionally active in a physiological environment, an orthogonal cell-based luciferase or β -lactamase reporter assay is employed downstream [3].
Caption: Mechanism of TR-FRET PPAR coactivator recruitment assay.
Experimental Protocols
Protocol A: Primary TR-FRET Screening (384-Well Format)
Reagents Required:
-
GST-tagged PPAR LBD (α, γ, or δ)
-
Tb-labeled anti-GST antibody
-
Fluorescein-labeled Coactivator Peptide (e.g., TRAP220 or PGC1α)
-
TR-FRET Coregulator Buffer (supplemented with 1 mM DTT)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the trifluoromethylphenoxy propanoic acid derivatives in 100% DMSO.
-
Plate Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 160 nL of the compound into a black, low-volume 384-well assay plate (Corning #3676). This ensures a final DMSO concentration of 1% in a 16 µL assay volume, preventing solvent-induced protein denaturation.
-
Reagent Addition:
-
Add 7.84 µL of TR-FRET Assay Buffer to the compound wells.
-
Add 4.0 µL of a 4X mixture containing the GST-PPAR LBD and Tb-anti-GST antibody.
-
Add 4.0 µL of a 4X solution of the Fluorescein-labeled coactivator peptide.
-
-
System Controls (Self-Validation):
-
Maximum Activation (100%): Wells containing 1% DMSO and an EC80 concentration of a known full agonist (e.g., Rosiglitazone for PPARγ).
-
Minimum Activation (0%): Wells containing 1% DMSO vehicle only.
-
-
Incubation: Seal the plate and incubate in the dark at room temperature ( 20−25∘C ) for 2 hours to allow the system to reach thermodynamic equilibrium.
-
Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).
-
Excitation: 340 nm (Flashlamp or Laser).
-
Delay: 100 µs.
-
Emission 1: 495 nm (Terbium donor).
-
Emission 2: 520 nm (Fluorescein acceptor).
-
-
Data Processing: Calculate the Emission Ratio ( 520nm/495nm ). Fit the data to a 4-parameter logistic (4PL) sigmoidal dose-response curve to extract the EC50 values.
Caption: High-throughput screening cascade for identifying novel PPAR agonists.
Quantitative Data Presentation
To evaluate the structure-activity relationship (SAR) of the screened library, the TR-FRET EC50 values and maximum efficacy ( Emax ) relative to reference controls are tabulated. The data below represents a typical screening outcome for optimized chiral fibrate analogs [1].
Table 1: Representative HTS Profiling of Trifluoromethylphenoxy Propanoic Acids
| Compound ID | Structure Variations | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) | Selectivity Profile |
| Control 1 | Rosiglitazone (Reference) | > 10,000 | 45 ± 5 | > 10,000 | PPARγ Selective |
| Control 2 | Fenofibric Acid (Reference) | 1,250 ± 110 | > 10,000 | > 10,000 | PPARα Selective |
| Analog A | (R)-Trifluoromethylphenoxy | 850 ± 60 | 4,200 ± 350 | > 10,000 | Weak Dual α/γ |
| Analog B | (S)-Trifluoromethylphenoxy | 120 ± 15 | 310 ± 25 | > 10,000 | Potent Dual α/γ |
| Analog C | Bulkier Naphthyl substitution | > 10,000 | > 10,000 | > 10,000 | Inactive (Steric Clash) |
Note: The stereochemistry of the propanoic acid stereocenter (Analog A vs. B) is a critical determinant of receptor activation, with the (S)-enantiomer typically exhibiting superior docking into the PPARα/γ ligand-binding pockets.
References
-
Synthesis, Biological Evaluation, and Molecular Modeling Investigation of New Chiral Fibrates with PPARα and PPARγ Agonist Activity | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]
-
Integrated Virtual Screening for the Identification of Novel and Selective Peroxisome Proliferator-Activated Receptor (PPAR) Scaffolds | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]
troubleshooting solubility issues with 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid
Welcome to the Technical Support Center for 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid (CAS: 17432-00-7)[1][2].
As a Senior Application Scientist, I frequently consult with researchers who encounter "brick dust" or "grease ball" formulation challenges with this compound. Structurally related to fibrate lipid-lowering agents[3][4], this molecule presents a classic physicochemical dichotomy: it features a highly lipophilic trifluoromethylphenoxy moiety coupled with an ionizable carboxylic acid group[5].
Understanding the thermodynamic relationship between its lipophilicity and its estimated pKa (~3.5–4.5) is the fundamental key to mastering its solubility across both in vitro and in vivo models[6][7].
Diagnostic Formulation Workflow
Before attempting to dissolve the compound, it is critical to map your experimental constraints. The decision tree below outlines the causality-driven troubleshooting paths for common solubility failures.
Diagnostic workflow for resolving CAS 17432-00-7 solubility issues across experimental models.
Troubleshooting Guide & FAQs
Q1: My compound dissolves perfectly in DMSO at 50 mM, but immediately forms a cloudy precipitate when diluted into my cell culture media. Why is this happening, and how do I fix it? Causality: You are experiencing a phenomenon known as "solvent shift precipitation." While the compound has excellent solubility in pure DMSO (>30 mg/mL)[8], diluting it into an aqueous buffer drastically lowers the dielectric constant of the environment. Furthermore, if your media pH drops near the compound's pKa (3.5–4.5), the carboxylic acid group remains unionized[7][9]. The unionized trifluoromethylphenoxy structure is highly hydrophobic and will rapidly aggregate to minimize contact with water, crashing out of solution[5]. Solution:
-
pH Control: Ensure your aqueous media is buffered to at least pH 7.4. According to the Henderson-Hasselbalch equation, maintaining a pH at least two units above the pKa ensures >99% of the compound exists as a water-soluble ionized carboxylate[7][9].
-
Carrier Proteins: Add 0.1% Bovine Serum Albumin (BSA) to your media before adding the compound. The hydrophobic pockets of BSA will bind the lipophilic tail of the compound, acting as a thermodynamic sink that prevents self-aggregation.
Q2: I need to dose mice at 10 mg/kg via oral gavage. The compound will not dissolve in 0.9% saline. Can I heat it? Causality: Heating will temporarily increase the kinetic solubility, but the process is an entropy-driven endothermic reaction[4]. Once the solution cools back to room temperature or enters the physiological environment, the compound will rapidly nucleate and precipitate, potentially causing fatal embolisms if injected, or erratic absorption if given orally. The target concentration simply exceeds the intrinsic solubility limit of the free acid[7]. Solution: Do not rely on heat. Instead, abandon the goal of a "clear solution" and formulate a uniform micro-suspension using wetting agents (See Protocol B). Alternatively, use a co-solvent system (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline) which lowers the polarity of the vehicle[6].
Quantitative Data Presentation
The following table summarizes the expected solubility limits of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid across various standard vehicle systems based on the behavior of structurally homologous fibrate derivatives[3][8].
| Solvent System / Vehicle | Target pH | Estimated Solubility Limit | Visual State |
| 100% DMSO | N/A | > 30.0 mg/mL | Clear, colorless solution |
| 100% Ethanol | N/A | ~ 3.0 - 5.0 mg/mL | Clear solution |
| 0.9% Saline | 4.0 - 5.5 | < 0.01 mg/mL | Opaque / Precipitate |
| PBS Buffer | 7.4 | ~ 0.5 - 1.0 mg/mL | Clear solution (Ionized) |
| 10% DMSO + 90% PBS | 7.4 | ~ 2.0 - 5.0 mg/mL | Clear solution |
| 0.5% CMC + 0.1% Tween-80 | 6.0 | N/A (Suspension) | Homogeneous milky suspension |
Self-Validating Experimental Protocols
Protocol A: Preparation of a 10 mM In Vitro Stock Solution (Aqueous Compatible)
Objective: Create a high-concentration stock that minimizes solvent-shift shock upon media dilution.
-
Weighing: Accurately weigh 2.48 mg of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid (MW ≈ 248.2 g/mol ) into a sterile glass vial[1].
-
Primary Solvation: Add 500 µL of anhydrous, cell-culture grade DMSO. Vortex vigorously for 60 seconds until a completely clear solution is achieved (20 mM intermediate).
-
Alkaline Shift: Slowly add 500 µL of 0.1 M NaOH-titrated PBS (pH 8.0) dropwise while continuously vortexing the vial. Causality note: The localized high pH immediately ionizes the carboxylic acid as it hits the aqueous phase, preventing the lipophilic tail from nucleating[7].
-
Self-Validation Check: Measure the absorbance of the final 10 mM solution at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 compared to a solvent blank indicates colloidal aggregation (micro-precipitation). If this occurs, your addition rate was too fast or the buffer capacity was insufficient.
Protocol B: Preparation of a 5 mg/mL In Vivo Dosing Suspension
Objective: Formulate a physically stable micro-suspension for oral gavage (PO) dosing.
-
Vehicle Preparation: Prepare a vehicle of 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween-80 in distilled water. Stir overnight to ensure complete hydration of the CMC polymer.
-
Wetting: Place 50 mg of the compound into a mortar. Add 50 µL of pure Tween-80 directly to the powder. Triturate (grind) thoroughly with a pestle for 3 minutes to create a thick paste. Causality note: Tween-80 is a non-ionic surfactant that lowers the interfacial tension of the highly hydrophobic trifluoromethyl groups, allowing the aqueous vehicle to wet the particles[6][10].
-
Geometric Dilution: Gradually add the 0.5% CMC solution in 1 mL increments, grinding continuously, until a final volume of 10 mL is reached. The CMC increases the viscosity of the vehicle, adhering to Stokes' Law to drastically slow the sedimentation rate of the suspended particles.
-
Self-Validation Check: Transfer the suspension to a clear glass vial and let it sit undisturbed for 30 minutes. If a hard, dense cake forms at the bottom that cannot be resuspended with 3 gentle inversions, the particle size is too large. You must sonicate the suspension for 10 minutes in a water bath to further reduce particle size.
References
-
Study on Ciprofibrate Equilibrium Solubility and Thermodynamic Correlation in Four Aqueous Cosolvency Mixtures at Saturation Source: acs.org (Journal of Chemical & Engineering Data) URL: [Link]
-
Bezafibrate in several aqueous mixtures of low alcohols: Solubility, solvent effect and preferential solvation Source: researchgate.net URL: [Link]
-
Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water Source: acs.org (Analytical Chemistry) URL:[Link]
-
Ionization Services (pKa Analysis) Source: evotec.com URL: [Link]
-
Structure Property Relationships of Carboxylic Acid Isosteres Source: nih.gov (PMC) URL: [Link]
Sources
- 1. 2-methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid [cymitquimica.com]
- 2. CAS 17432-00-7 | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Ionization Services - Evotec [evotec.com]
- 10. WO2008104852A2 - Pharmaceutical compositions comprising adsorbate of fenofibrate - Google Patents [patents.google.com]
optimization of reaction conditions for synthesizing phenoxypropanoic acids
Welcome to the Technical Support Center for the synthesis of phenoxypropanoic acids. This class of compounds is critical in the development of agrochemicals (e.g., herbicides like dichlorprop) and pharmaceuticals (e.g., PPAR agonists and sweet taste receptor modulators like lactisole)[1][2].
Synthesizing enantiopure phenoxypropanoic acids requires strict control over stereochemistry. The two primary synthetic routes—the Williamson Ether Synthesis and the Mitsunobu Reaction—both proceed via an S_N2 mechanism resulting in the inversion of the stereocenter[3][4]. However, they possess distinct mechanistic limitations that can lead to racemization or reaction stalling if not properly optimized.
Mechanistic Pathways & Workflows
Figure 1: Divergent synthetic pathways for (R)-phenoxypropanoates via SN2 inversion.
Validated Experimental Protocols
Protocol A: Enantioselective Williamson Ether Synthesis
This protocol utilizes a mesylate leaving group and a mild base to suppress enolization-driven racemization[5][6].
-
Preparation : Charge a flame-dried, nitrogen-purged round-bottom flask with the substituted phenol (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and anhydrous DMF (to achieve a 0.5 M solution)[7].
-
Activation : Stir the suspension at room temperature for 30 minutes to generate the phenoxide ion.
-
Coupling : Cool the mixture to 0°C using an ice bath. Add (S)-methyl 2-(methanesulfonyloxy)propanoate (1.1 eq) dropwise over 15 minutes[6].
-
Reaction : Allow the mixture to slowly warm to room temperature and stir for 12 hours. Crucial: Do not exceed 60°C, as elevated thermal energy promotes alpha-proton abstraction and subsequent racemization[5].
-
Workup : Quench the reaction with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with brine (3x) to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Protocol B: Stereoinvertive Mitsunobu Reaction
This protocol leverages the chiral pool (methyl lactate) and redox condensation to form the ether linkage under mild, neutral conditions[1][2].
-
Preparation : In a flame-dried flask under N₂, dissolve the phenol (1.0 eq), (S)-methyl lactate (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF (0.3 M).
-
Cooling : Cool the reaction mixture strictly to 0°C.
-
Activation : Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30 minutes. Crucial: The dropwise addition at 0°C prevents the premature degradation of the highly reactive betaine intermediate[8].
-
Reaction : Allow the mixture to warm to room temperature and stir for 16 hours until TLC indicates complete consumption of the phenol.
-
Workup : Concentrate the crude mixture. To precipitate the triphenylphosphine oxide (TPPO) byproduct, triturate the residue with cold diethyl ether/hexane (1:1), filter the white solid, and purify the filtrate via silica gel flash chromatography.
Troubleshooting & FAQs
Q1: My Williamson ether synthesis is yielding a racemic mixture despite using an enantiopure (S)-2-bromopropanoate starting material. What is causing this? A1: Racemization in the Williamson pathway is fundamentally a causality of base-mediated enolization[5]. Strong bases (such as NaH or NaOH) or high reaction temperatures provide sufficient energy to deprotonate the chiral alpha-carbon of the propanoate ester. This forms an achiral enolate intermediate, destroying the stereocenter before the S_N2 displacement can occur. Solution: Switch to a milder base like K₂CO₃ or Cs₂CO₃, which are basic enough to deprotonate the phenol (pKa ~10) but not the ester's alpha-carbon (pKa ~20-24). Additionally, utilize a highly reactive leaving group like a mesylate (OMs) to ensure the S_N2 reaction proceeds rapidly at lower temperatures (0°C to RT)[5][6].
Q2: I am attempting a Mitsunobu reaction with 4-methoxyphenol, but the reaction is stalling. Mass spectrometry shows alkylation of the DIAD reagent instead of my desired product. Why? A2: This is a classic pKa limitation of the Mitsunobu mechanism. For the reaction to proceed, the pronucleophile (your phenol) must have a pKa < 11[4][9]. The betaine intermediate formed by PPh₃ and DIAD must deprotonate the phenol to form the active phenoxide and phosphonium species. Because 4-methoxyphenol contains an electron-donating methoxy group, its acidity is reduced. The betaine fails to deprotonate it and instead acts as an electrophile, resulting in the alkylation of DIAD[8]. Solution: Substitute DIAD/PPh₃ with 1,1'-(azodicarbonyl)dipiperidine (ADDP) and tributylphosphine (PBu₃). ADDP forms a more basic betaine intermediate capable of deprotonating weaker acids (pKa up to 13)[4][8].
Figure 2: Decision tree for troubleshooting enantiomeric erosion in etherification.
Quantitative Optimization Matrix
The following table summarizes the causal relationship between reaction conditions, expected yields, and stereoretention (enantiomeric excess) based on established application data[4][5][6].
| Reaction Route | Reagents / Base | Solvent | Temp (°C) | Phenol Compatibility | Typical Yield | Stereoretention (ee%) |
| Williamson | NaH | DMF | 80 | Broad | 80-85% | < 50% (High Racemization Risk) |
| Williamson | K₂CO₃ | MeCN | 60 | Broad | 75-80% | > 90% |
| Williamson | Cs₂CO₃ | DMF | 25 | Broad | 85-90% | > 98% (Optimal) |
| Mitsunobu | PPh₃ / DIAD | THF | 0 to 25 | pKa < 11 | 85-95% | > 98% (Standard) |
| Mitsunobu | PBu₃ / ADDP | Toluene | 25 | pKa 11-13 | 75-85% | > 95% (For EDG-phenols) |
Sources
- 1. Recent progress in the use of diaziridine-based sweetener derivatives to elucidate the chemoreception mechanism of the sweet taste receptor - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04831G [pubs.rsc.org]
- 2. Asymmetric Synthesis of Photophore-Containing Lactisole Derivatives to Elucidate Sweet Taste Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenol ether â Grokipedia [grokipedia.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methyl (S)-2-(methanesulfonyloxy)propanoate | 63696-98-0 | Benchchem [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu reaction â Grokipedia [grokipedia.com]
purification challenges of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid
Technical Support Center: Purification of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of sterically hindered, highly fluorinated fibrate analogs and phenoxyisobutyric acids.
2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid presents a unique triad of purification challenges: a highly lipophilic trifluoromethyl (–CF₃) group, a sterically demanding gem-dimethyl moiety, and a propensity to co-elute with unreacted starting materials. This guide provides field-proven, mechanistically grounded solutions to isolate your target compound with high purity and yield.
Purification Logic & Workflow
The most efficient way to purify this compound without relying on exhaustive chromatography is through a tightly controlled acid-base liquid-liquid extraction, followed by anti-solvent crystallization.
Workflow for the liquid-liquid extraction and purification of the target carboxylic acid.
Troubleshooting & FAQs
Q1: Why does my product persistently co-elute with 3-(trifluoromethyl)phenol, and how do I separate them? Causality & Solution: Both the target acid and the starting phenol possess the highly lipophilic –CF₃ group, making their retention times nearly identical on normal-phase silica. However, their pKa values differ significantly. The carboxylic acid has a pKa of ~3.8, while 3-(trifluoromethyl)phenol has a pKa of ~8.9. If you use a strong base like NaOH (pH > 13) during extraction, you will deprotonate both species, pulling the phenol into the aqueous layer alongside your product. The solution is to use a mild base, specifically saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3). This selectively deprotonates the carboxylic acid into its water-soluble sodium salt, leaving the phenol fully protonated and partitioned in the organic phase [1].
Q2: I'm seeing a highly lipophilic impurity that doesn't extract into the aqueous base. What is it, and how do I remove it? Causality & Solution: If your synthesis involves the alkylation of the phenol with an alkyl 2-bromo-2-methylpropanoate followed by saponification (or via a Bargellini reaction pathway), this impurity is almost certainly the unhydrolyzed ester intermediate [1]. The gem-dimethyl group creates immense steric hindrance around the carbonyl carbon, severely retarding the rate of ester hydrolysis. Self-Validating Fix: Do not rely on standard room-temperature saponification. You must force the hydrolysis using an excess of LiOH or KOH in a refluxing THF/MeOH/H₂O mixture. Validate completion by TLC or LC-MS before beginning the acid-base extraction. If the ester persists, it will remain in the organic phase during the NaHCO₃ extraction and can be discarded.
Q3: The purified acid crashes out as a stubborn oil rather than a crystalline solid. How can I induce crystallization? Causality & Solution: The combination of the meta-CF₃ group and the gem-dimethyl backbone disrupts the crystal lattice packing energy. When concentrated from highly polar solvents, the compound tends to oil out. To induce crystallization, perform a solvent exchange into a non-polar anti-solvent. Dissolve the crude oil in a minimal amount of warm methyl tert-butyl ether (MTBE), then slowly add heptane while scratching the flask to provide nucleation sites. The heptane forces the lipophilic but polar carboxylic acid to precipitate as a white solid.
Q4: How do I resolve severe peak tailing during reverse-phase LC-MS or HPLC analysis? Causality & Solution: The free carboxylic acid interacts strongly with residual silanol groups on the C18 stationary phase via ion-exchange and hydrogen-bonding mechanisms. Furthermore, the fluorinated ring can exhibit secondary interactions with the column matrix. To suppress silanol ionization and keep the carboxylic acid fully protonated, add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to both your aqueous and organic mobile phases [2]. This drops the mobile phase pH to ~2.0, well below the pKa of the target acid, ensuring sharp, symmetrical peaks.
Quantitative Data: Physicochemical Properties & Partitioning
Understanding the ionization states at specific pH levels is critical for designing a self-validating extraction protocol.
| Compound | Approx. pKa | Est. LogP | State at pH 8.5 (Extraction) | State at pH 2.0 (Acidification) |
| 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid | ~3.8 | 3.5 | Ionized (Aqueous Soluble) | Neutral (Organic Soluble) |
| 3-(Trifluoromethyl)phenol | ~8.9 | 2.8 | Neutral (Organic Soluble) | Neutral (Organic Soluble) |
| Ester Intermediate | N/A | 4.5 | Neutral (Organic Soluble) | Neutral (Organic Soluble) |
Experimental Protocol: Optimized Acid-Base Extraction & Crystallization
This self-validating protocol ensures the complete removal of both the starting phenol and the ester intermediate.
Step 1: Reaction Quench & Initial Solubilization Quench the saponification reaction mixture with water. Remove volatile organic solvents (e.g., THF, MeOH) under reduced pressure. Dilute the remaining aqueous residue with MTBE.
Step 2: Selective Deprotonation (pH Control) Add saturated aqueous NaHCO₃ slowly until the aqueous layer reaches pH 8.0–8.5. Self-Validation Check: Test the aqueous layer with a calibrated pH meter or narrow-range pH paper. Do not exceed pH 8.5 to prevent phenol deprotonation.
Step 3: Phase Separation & Impurity Removal Transfer the mixture to a separatory funnel. Vigorously shake and vent. Allow the layers to separate. Drain the lower aqueous layer (containing the target sodium salt) into a clean Erlenmeyer flask. Self-Validation Check: Retain the upper MTBE layer and spot it on a TLC plate (stain with bromocresol green). If the target acid is absent (no yellow spot), discard the organic layer containing the phenol and ester impurities.
Step 4: Acidification Cool the aqueous layer in an ice bath to 0–5 °C. Slowly add 2M HCl dropwise while stirring until the pH reaches 2.0. The solution will become cloudy as the free carboxylic acid precipitates or oils out.
Step 5: Final Extraction Extract the acidified aqueous layer twice with fresh MTBE. Combine the MTBE layers, wash with brine, and dry over anhydrous Na₂SO₄.
Step 6: Anti-Solvent Crystallization Filter off the drying agent and concentrate the MTBE solution under reduced pressure until a thick oil or slurry remains. Warm the residue to 40 °C and slowly add heptane dropwise until the solution becomes slightly turbid. Remove from heat, scratch the inside of the flask with a glass rod to induce nucleation, and let cool to room temperature, then to 4 °C. Filter the resulting white crystals and wash with cold heptane.
References
-
Serafini, M.; Murgia, I.; Giustiniano, M.; Pirali, T.; Tron, G.C. "The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications." Molecules 2021, 26(3), 558. Available at:[Link]
-
Taylor, T. "The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?" Chromatography Online, 2017. Available at:[Link]
Sources
Technical Support Center: Degradation Pathways of Phenoxypropanoic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of phenoxypropanoic acid derivatives. This guide is designed to provide practical, in-depth answers to common challenges encountered during experimental work. It is structured in a question-and-answer format to directly address specific issues and provide actionable solutions based on established scientific principles.
Section 1: Experimental Design and Setup
This section addresses foundational questions about designing and setting up robust experiments to study the degradation of phenoxypropanoic acid derivatives in various environmental matrices.
FAQ 1: How do I choose the appropriate experimental system (e.g., pure culture, mixed microbial community, or soil microcosm) for my degradation study?
The choice of experimental system is critical and depends on your research question.
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Pure Cultures: Use a pure culture when you want to elucidate the specific metabolic pathway and enzymatic machinery of a single, isolated microorganism.[1] This is ideal for detailed biochemical and genetic studies. For instance, isolating a bacterium on a minimal salts medium with the target phenoxypropanoic acid as the sole carbon source can help in identifying its specific degradation capabilities.[2][3]
-
Mixed Microbial Communities: These are advantageous for studying synergistic degradation, where the complete breakdown of a compound requires the metabolic activities of multiple organisms.[4][5] Some compounds may not be degraded by any single species in isolation but are readily metabolized by a consortium.[5]
-
Soil Microcosms: This is the most environmentally relevant system for studying herbicide fate.[6] It allows you to assess degradation rates and pathways under conditions that mimic the natural environment, incorporating factors like soil type, organic matter content, and the native microbial population.[7] Small-scale laboratory studies using soil are often effective and cost-efficient for evaluating pesticide behavior.[6]
Experimental Workflow: Isolating Degrading Microorganisms
The following workflow provides a general procedure for isolating bacteria capable of degrading phenoxypropanoic acid derivatives from a soil sample.
Caption: Workflow for isolating phenoxypropanoic acid degrading bacteria.
FAQ 2: I'm observing a long lag phase before degradation begins in my microbial cultures. What could be the cause and how can I reduce it?
A prolonged lag phase is a common observation and can be attributed to several factors:
-
Acclimation Period: The microbial population may require time to adapt to the xenobiotic compound, which can involve the induction of specific catabolic enzymes.[5]
-
Low Initial Population of Degraders: The initial number of microorganisms capable of degrading the target compound in your inoculum might be very low.
-
Co-metabolism Requirements: Degradation may require the presence of a primary substrate to induce the necessary enzymes.
-
Toxicity of the Parent Compound or Metabolites: High concentrations of the parent compound or the accumulation of toxic intermediates can inhibit microbial activity.[1]
Troubleshooting Strategies:
-
Pre-exposure/Acclimatization: Acclimatize your inoculum by repeatedly exposing it to low concentrations of the target compound. This can select for and enrich the population of competent degraders, significantly shortening the lag phase in subsequent experiments.[5]
-
Increase Inoculum Density: A larger initial population of microorganisms can reduce the time it takes to reach a critical biomass for efficient degradation.
-
Provide a Co-substrate: If you suspect co-metabolism, provide an easily utilizable carbon source (e.g., succinate or glucose) in addition to the phenoxypropanoic acid derivative.
-
Optimize Concentration: Start with a lower concentration of the target compound to avoid potential toxicity.
Section 2: Analytical Methodologies and Troubleshooting
This section focuses on the common analytical techniques used to monitor the degradation of phenoxypropanoic acid derivatives and how to troubleshoot frequently encountered problems.
FAQ 3: What is the best analytical method to quantify the parent compound and its metabolites?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and robust method.[7][8]
-
HPLC with UV Detector: This is a workhorse for routine analysis. The aromatic ring in phenoxypropanoic acids and their initial metabolites provides strong UV absorbance, making detection straightforward.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for both quantification and identification of unknown metabolites.[8] Its high sensitivity and selectivity are crucial when dealing with complex matrices like soil extracts or biological fluids.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it often requires derivatization of the acidic and polar metabolites to make them volatile.[9]
Protocol: Sample Preparation for HPLC Analysis from Soil
This protocol outlines a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extracting phenoxypropanoic acid derivatives and their metabolites from soil samples.[11]
-
Sample Collection: Weigh 5 grams of your soil sample into a 50 mL centrifuge tube.[11]
-
Extraction: Add 10 mL of acetonitrile and 2 mL of distilled water to the tube.[11]
-
Homogenization: Place the tubes in an ultrasound bath for 15 minutes to ensure thorough extraction.[11]
-
Salting Out: Add 1.0 g of NaCl and 2.0 g of MgSO4 to induce phase separation.[11]
-
Vortexing: Vortex the samples until the solution is homogenized.[11]
-
Centrifugation: Centrifuge the samples at approximately 2,260 x g for 5 minutes.[11]
-
Collection: Carefully collect the supernatant (acetonitrile layer) for HPLC analysis.
FAQ 4: I'm seeing peak tailing and shifting retention times in my HPLC chromatograms. What should I check?
These are common HPLC issues. Before blaming the column, systematically check other components of your system.[12][13]
Troubleshooting Flowchart for HPLC Issues
Caption: A systematic approach to troubleshooting common HPLC problems.
Key Considerations for Peak Tailing:
-
Secondary Interactions: Residual silanols on the silica backbone of C18 columns can interact with acidic analytes, causing tailing.[13] Adding a small amount of an acid modifier like formic or acetic acid to the mobile phase can suppress this interaction.
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column head, leading to peak distortion.[14] A proper column wash protocol between runs is essential.
-
Sample Solvent: Whenever possible, dissolve your sample in the mobile phase.[15] Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[15]
Section 3: Pathway Elucidation and Data Interpretation
This section provides guidance on identifying degradation intermediates and piecing together the metabolic pathway.
FAQ 5: How can I identify the intermediate metabolites of the degradation pathway?
Identifying intermediates is key to understanding the degradation mechanism. A combination of analytical techniques is often necessary.
-
LC-MS/MS: As mentioned, this is the most powerful tool. By comparing the mass spectra of unknown peaks in your samples to the parent compound and using fragmentation patterns, you can propose structures for the metabolites.[8]
-
GC-MS: After derivatization, GC-MS can provide complementary information and help confirm the identity of intermediates, such as the formation of phenolic compounds.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of a novel or unexpected metabolite, it may be necessary to isolate a sufficient quantity of the compound for NMR analysis.
Common Initial Degradation Steps: The initial steps in the microbial degradation of phenoxypropanoic acid derivatives often involve one of the following reactions:
-
Ether Bond Cleavage: This is a very common initial attack, leading to the formation of a substituted phenol and a propanoic acid derivative.[9][16]
-
Hydrolysis of Ester Linkage: For derivatives that are formulated as esters (e.g., fenoxaprop-P-ethyl), hydrolysis to the corresponding carboxylic acid is a typical first step.[2][17]
-
Hydroxylation of the Aromatic Ring: An initial oxidative attack on the aromatic ring can also occur.
Generalized Degradation Pathway of Dichlorprop
The following diagram illustrates a common degradation pathway for a dichlorophenoxypropanoic acid like dichlorprop, highlighting the key intermediates.
Caption: A simplified microbial degradation pathway for dichlorprop.
Data Presentation: Degradation Kinetics
When reporting your findings, presenting kinetic data in a clear, tabular format is crucial for comparing degradation rates under different conditions.
| Compound | Experimental System | Initial Concentration (mg/L) | Half-life (t½) in days | Reference |
| Metribuzin | Clay Loam Soil (25°C) | Not specified | 9.62 - 16.82 | [7] |
| Metribuzin | Sandy Loam Soil (25°C) | Not specified | 10.01 - 16.04 | [7] |
| Fenoxaprop-P-ethyl | Pure Culture (Rhodococcus ruber) | 100 | ~1.5 (for 94.6% degradation) | [2] |
This table provides a concise summary of degradation rates, allowing for easy comparison between different experimental setups.
References
-
The reported metabolic pathways of AOPPs by microorganisms. A... - ResearchGate. Available at: [Link]
-
Experimental Parameters Used to Study Pesticide Degradation in Soil | Weed Technology. Available at: [Link]
-
Mineralization and co-metabolic degradation of phenoxyalkanoic acid herbicides by a pure bacterial culture isolated from an aquifer - PubMed. Available at: [Link]
-
Herbicide Leaching in Soil with Different Properties: Perspectives from Commercial Formulations and Analytical Standards - MDPI. Available at: [Link]
-
Degradation and Bioremediation of Herbicides by Microorganisms - Research Trend. Available at: [Link]
-
Experimental modeling design to study the effect of different soil treatments on the dissipation of metribuzin herbicide with effect on dehydrogenase activity - ResearchGate. Available at: [Link]
-
Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community - ASM Journals. Available at: [Link]
-
Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures | FEMS Microbiology Ecology | Oxford Academic. Available at: [Link]
-
Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants - PMC. Available at: [Link]
-
Experimental methods to evaluate herbicides behavior in soil - Weed Control Journal. Available at: [Link]
-
Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures - ResearchGate. Available at: [Link]
-
Identification of fungal enzymes involving 3-phenoxybenzoic acid degradation by using enzymes inhibitors and inducers - PMC. Available at: [Link]
-
Isolation of an aryloxyphenoxy propanoate (AOPP) herbicide-degrading strain Rhodococcus ruber JPL-2 - Semantic Scholar. Available at: [Link]
-
Experimental modeling design to study the effect of different soil treatments on the dissipation of metribuzin herbicide with effect on dehydrogenase activity - Growing Science. Available at: [Link]
-
Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - PMC. Available at: [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. Available at: [Link]
-
Dechlorination and spectral changes associated with bacterial degradation of 2-(2-methyl-4-chlorophenoxy)propionic acid | Journal of Industrial Microbiology and Biotechnology | Oxford Academic. Available at: [Link]
-
Pathway proposed for dichlorprop degradation in S. herbicidovorans MH... - ResearchGate. Available at: [Link]
-
HPLC Troubleshooting. Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. Available at: [Link]
-
2,4-Dichlorophenoxyacetic Acid Pathway Map - EAWAG BBD/PPS. Available at: [Link]
-
ISOLATION AND CHARACTERIZATION OF PHENOL DEGRADING BACTERIA FROM OIL CONTAMINATED SOIL - CABI Digital Library. Available at: [Link]
-
Isolation and Identification of Bacteria from Pharmaceutical Site - International Journal of Current Microbiology and Applied Sciences. Available at: [Link]
-
Isolation and Characterization of Phenol-Degrading Denitrifying Bacteria - PMC. Available at: [Link]
-
Isolation and Identification of Phenol Degrading Bacteria from Mangrove Sediments in the Persian Gulf (Asaluyeh) and their Growth Kinetics Assay - Biomedical and Pharmacology Journal. Available at: [Link]
-
Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community - PMC. Available at: [Link]
-
Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen. Available at: [Link]
-
Metabolomic Approach Based on Analytical Techniques for the Detection of Secondary Metabolites from Humulus lupulus L. Dried - I.R.I.S. Available at: [Link]
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- 1. Mineralization and co-metabolic degradation of phenoxyalkanoic acid herbicides by a pure bacterial culture isolated from an aquifer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Parameters Used to Study Pesticide Degradation in Soil | Weed Technology | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 13. agilent.com [agilent.com]
- 14. lcms.cz [lcms.cz]
- 15. eclass.uoa.gr [eclass.uoa.gr]
- 16. 2,4-Dichlorophenoxyacetic Acid Degradation Pathway [eawag-bbd.ethz.ch]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Crystallization Troubleshooting for 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic Acid
Introduction
Welcome to the Technical Support Center for the isolation and purification of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid . As a fluorinated phenoxyisobutyric acid derivative, this compound shares significant structural homology with the fibrate class of active pharmaceutical ingredients (APIs)[1]. The presence of the highly electronegative and lipophilic 3-trifluoromethyl (CF₃) group, combined with a flexible ether linkage, introduces severe challenges during downstream processing.
Researchers frequently encounter Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—alongside severe agglomeration and polymorphic instability[2],[3]. This guide provides field-proven, causality-driven solutions to optimize your crystallization workflows and ensure high-purity isolation.
Process Parameters & Quantitative Optimization
To successfully crystallize this compound, operating strictly within the metastable zone while avoiding the liquid-liquid coexistence curve is critical. The quantitative targets below summarize the optimal thermodynamic and kinetic boundaries.
Table 1: Key Process Parameters & Quantitative Targets for Crystallization
| Parameter | Target Range / Value | Mechanistic Rationale |
| Initial Concentration | 80 - 120 mg/mL | Balances batch yield while staying below the critical concentration threshold for spinodal decomposition[2]. |
| Cooling Rate (Pre-seeding) | 0.1 - 0.2 °C/min | Prevents rapid supersaturation buildup that kinetically triggers oiling out instead of nucleation[4]. |
| Seeding Temperature | 2 - 5 °C below saturation | Ensures the system is in the metastable zone, strictly above the LLPS binodal boundary[2]. |
| Seed Loading | 1.0 - 2.0 wt% | Provides sufficient surface area for secondary crystal growth to outcompete droplet formation[2]. |
| Seed Aging Time | 60 - 120 minutes | Allows the seed bed to consume initial supersaturation, stabilizing the continuous phase before further cooling[4]. |
Decision Workflow
Workflow for avoiding LLPS during the crystallization of phenoxypropanoic acid derivatives.
Troubleshooting FAQs
Q: Why does my solution turn milky (oil out) instead of forming crystals during cooling? A: This phenomenon is Liquid-Liquid Phase Separation (LLPS). Because 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid has a relatively low melting point and high lipophilicity, the liquid-liquid coexistence curve often sits above the solubility curve in the phase diagram[2]. When supersaturation is generated via cooling, the system hits the binodal curve and undergoes spinodal decomposition into a solute-rich (oil) and solute-lean phase before primary nucleation can occur[4].
Q: How do I prevent LLPS in my ternary (solvent/antisolvent) system? A: You must shift the operating trajectory on the phase diagram. reduce the maximum achievable supersaturation, thereby increasing the risk of crossing into the oiling-out regime[5]. To prevent this, shift to a solvent system with a steeper solubility gradient (e.g., Toluene/Heptane instead of EtOAc/Hexane) and seed the batch at a low supersaturation level above the LLPS boundary[2].
Q: My isolated crystals are highly agglomerated and trap impurities. How can I improve the crystal habit? A: Agglomeration is a direct consequence of crystallization occurring from the dispersed oil phase rather than the bulk continuous solution. When the solute-rich droplets finally solidify, they form highly agglomerated masses (often described as a 'desert rose' morphology) that trap mother liquor and impurities[2]. To fix this, implement the seeding strategy detailed in our protocol below to bypass the oil phase entirely.
Q: I am observing batch-to-batch variability in the melting point. Is this polymorphism? A: Yes. due to the rotational freedom of the ether linkage and the asymmetric placement of the bulky CF₃ group[1]. Variations in cooling rate or solvent choice can kinetically trap metastable triclinic or monoclinic forms[3]. Consistent seeding with the desired thermodynamically stable polymorph is required.
Step-by-Step Protocol: Optimized Cooling Crystallization (Bypassing LLPS)
This protocol is designed as a self-validating system utilizing Process Analytical Technology (PAT) to ensure you remain in the crystalline growth regime and avoid droplet formation.
Step 1: Preparation & Dissolution
-
Charge the reactor with 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid and the primary solvent (e.g., Toluene) to achieve a concentration of ~100 mg/mL.
-
Heat the jacketed vessel to 60 °C under moderate agitation (250 RPM) until complete dissolution is confirmed visually or via an in-line ATR-FTIR probe.
Step 2: Controlled Supersaturation Generation
-
Cool the reactor at a strictly controlled rate of 0.1 °C/min to the predetermined seeding temperature (typically 2–5 °C below the saturation temperature).
-
Self-Validation Check: Utilize in-line Focused Beam Reflectance Measurement (FBRM). The chord length distribution should remain flat. A sudden spike in counts of spherical particles indicates droplet formation (LLPS)[6]; if this occurs, reheat to 60 °C to dissolve the droplets and reduce the initial concentration.
Step 3: Seeding & Aging
-
Introduce 1.0 - 2.0 wt% of pre-milled seed crystals of the desired polymorph.
-
Hold the temperature constant for 90 minutes .
-
Causality: This aging period allows the seed bed to consume the initial supersaturation, effectively pulling the liquid phase concentration below the critical threshold required for spinodal decomposition[4].
Step 4: Primary Crystallization & Growth
-
Resume cooling at 0.1 - 0.2 °C/min down to the final isolation temperature (e.g., 5 °C).
-
Self-Validation Check: FBRM should show a steady increase in coarse chord counts with distinct, sharp edges, confirming secondary nucleation and crystal growth rather than droplet coalescence.
Step 5: Isolation & Washing
-
Filter the suspension using a Nutsche filter or equivalent.
-
Wash the wet cake with 2 bed volumes of a pre-chilled antisolvent (e.g., Heptane at 0 °C) to displace the mother liquor without dissolving the product.
Step 6: Drying
-
Dry the product under vacuum (≤ 50 mbar) at 30–40 °C to constant weight. Avoid higher temperatures to prevent localized melting or polymorphic transitions.
References
-
Lin, W. H., Yu, Z.-Q., Chow, P. S., & Tan, R. B. H. (2021). "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation." Crystals, 11(11), 1326. URL:[Link]
-
Balendiran, G. K., et al. (2012). "Biomolecular Chemistry of Isopropyl Fibrates." Journal of Pharmaceutical Sciences, 101(4), 1555-1569. URL:[Link]
-
Yang, D., Ricci, F., Nordstrom, F. L., & Li, N. (2024). "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357." Crystal Growth & Design. URL:[Link]
Sources
overcoming challenges in the scale-up synthesis of fluorinated compounds
Welcome to the Process Chemistry Technical Support Center.
As a Senior Application Scientist, my objective is to help you navigate the highly technical and often hazardous transition from milligram-scale discovery to the multigram or kilogram-scale synthesis of fluorinated compounds. Fluorination scale-up is notoriously plagued by thermal runaways, the generation of corrosive byproducts (like HF), and unpredictable reagent instability.
This portal abandons generic advice in favor of diagnostic troubleshooting, mechanistic causality, and self-validating experimental protocols.
Section 1: Reagent Selection & Thermal Hazard Management
Issue Ticket #101: Thermal Runaway during DAST Deoxofluorination User Query: We attempted to scale up the deoxofluorination of a sterically hindered ketone using DAST (diethylaminosulfur trifluoride) to 50 grams. At 60 °C, the reactor pressurized rapidly and ruptured the safety disk. Why did this happen, and how do we prevent it on the next run?
Scientist's Diagnostic: The failure stems from the inherent thermal instability of liquid dialkylaminosulfur trifluorides. DAST undergoes an autocatalytic decomposition that generates highly expansive gases, including hydrogen fluoride (HF) and sulfur derivatives[1]. While bulk decomposition occurs at 140 °C, releasing a massive 1700 J/g of energy, localized hot spots in a batch reactor can trigger this runaway at much lower bulk temperatures[1].
The Solution (Causality-Driven): For scale-up, you must abandon DAST and switch to a reagent with a higher thermal onset and a lower exothermic potential.
-
Deoxo-Fluor: Decomposes at the same temperature as DAST (140 °C) but releases significantly less energy (1100 J/g), making it marginally safer[1].
-
Aminodifluorosulfinium Tetrafluoroborate Salts (e.g., XtalFluor-E): This is the definitive solution for scale-up. These are crystalline salts that decompose at 215 °C and release only 661 J/g[1]. Because they require an exogenous fluoride source (like Et₃N·3HF) to activate, you gain precise kinetic control over the reaction rate. The exotherm only progresses as fast as you add the promoter, eliminating sudden thermal spikes.
Table 1: Thermal Stability and Decomposition Energetics of Deoxofluorinating Agents
| Reagent | Physical State | Decomposition Onset (°C) | Exothermic Heat (-ΔH, J/g) | Reaction with Water |
| DAST | Liquid | 140 °C | 1700 | Violent / Explosive[1] |
| Deoxo-Fluor | Liquid | 140 °C | 1100 | Violent[1] |
| XtalFluor-E / M | Crystalline Salt | 215 °C | 661 | Mild hydrolysis[1] |
Section 2: Continuous Flow Reaction Engineering
Issue Ticket #102: Exotherm and Selectivity Loss in Electrophilic Fluorination User Query: Using Selectfluor for a benzylic fluorination on a 100g scale results in massive exotherms, leading to over-fluorination (difluorination) and product degradation. How can we control this?
Scientist's Diagnostic: Electrophilic fluorination is highly exothermic. In traditional batch reactors, the surface-area-to-volume ratio decreases drastically as the scale increases, leading to poor heat dissipation. The prolonged residence time of the newly formed monofluorinated product in a hot reactor containing excess Selectfluor inevitably leads to successive fluorination events[2].
The Solution (Causality-Driven): Transition the protocol to a Continuous-Flow Photochemical Reactor [3].
-
Heat Dissipation: Micro-tubing provides an extreme surface-area-to-volume ratio, ensuring isothermal conditions even during rapid fluorine transfer[2].
-
Residence Time Control: By adjusting the flow rate, the product exits the reaction zone immediately after the first fluorination event, physically separating it from the reactive conditions and preventing over-fluorination[3].
-
Material Choice: Fluorinated Ethylene Propylene (FEP) tubing is mandatory. Causality: FEP is transparent to UV/Vis light (essential for the photocatalyst) and chemically inert to trace HF generated during the reaction[3].
Continuous-flow photochemical fluorination workflow with in-line scavenging.
Section 3: Validated Standard Operating Procedures (SOPs)
Protocol A: Scale-Up Deoxofluorination using XtalFluor-E (Batch)
Self-Validating System: This protocol uses an exogenous fluoride promoter to control the reaction rate. The process validates its own safety; if the exotherm drops, the reaction has stalled.
-
Preparation: In a Hastelloy or PTFE-lined reactor (to prevent etching from trace HF), charge the substrate (1.0 equiv) and XtalFluor-E (1.5 equiv).
-
Solvent Addition: Suspend the mixture in anhydrous dichloromethane (DCM).
-
Causality: DCM does not participate in nucleophilic side reactions, unlike ethereal solvents which can be cleaved by highly active fluorinating species.
-
-
Controlled Activation: Cool the reactor to 0 °C. Add Et₃N·3HF (2.0 equiv) dropwise via a metering pump over 1 hour.
-
Validation Checkpoint 1: Monitor the internal temperature probe. The ΔT should not exceed +5 °C during addition. If it spikes, pause the addition immediately; the system is accumulating unreacted promoter.
-
-
Reaction: Allow the mixture to warm to room temperature.
-
Validation Checkpoint 2: Pull an aliquot and run a rapid ¹⁹F NMR. Look for the disappearance of the XtalFluor-E signal and the appearance of the product C-F signal.
-
-
Quench: Slowly quench with 5% aqueous NaHCO₃.
-
Causality: While XtalFluor-E does not react violently with water[1], neutralizing the HF generated during the reaction requires slow addition to manage CO₂ gas evolution.
-
Protocol B: Continuous-Flow Light-Induced Benzylic Fluorination
Self-Validating System: This protocol utilizes in-line scavenging to yield a pure product stream, validated by real-time back-pressure monitoring[4].
-
System Priming: Flush a 10 mL FEP photoreactor coil (1/16" OD) with anhydrous acetonitrile (MeCN). Set the Back Pressure Regulator (BPR) to 100 psi.
-
Causality: The BPR prevents solvent boiling and outgassing of volatile byproducts, which would disrupt the laminar flow, alter residence times, and cause reaction failure[3].
-
-
Reagent Streams:
-
Stream A: Substrate (0.1 M) and Xanthone photocatalyst (10 mol%) in MeCN[3].
-
Stream B: Selectfluor (0.15 M) in MeCN.
-
-
Mixing & Irradiation: Pump both streams at 0.5 mL/min into a high-shear T-mixer. Route the mixed stream into the FEP coil irradiated by a household compact fluorescent lamp (CFL)[3].
-
Validation Checkpoint 1: The residence time is exactly 10 minutes. At 5 minutes, collect a 1 mL sample post-reactor and analyze via GC-MS. Adjust flow rate inversely to conversion.
-
-
In-Line Scavenging: Route the reactor effluent through a glass column packed with Quadrapure-SA (sulfonic acid) resin[4].
-
Causality: The resin traps excess Selectfluor and the spent DABCO-derivative byproduct, preventing downstream contamination and eliminating the need for batch chromatography[4].
-
-
Collection: Collect the purified flow stream. Evaporate the solvent to yield the pure monofluorinated benzylic compound.
References
-
Beaulieu, F., et al. "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters, 2009.[Link]
-
Cantillo, D., et al. "A Continuous-Flow Protocol for Light-Induced Benzylic Fluorinations." The Journal of Organic Chemistry, 2014.[Link]
-
Chambers, R. D., et al. "Selective Continuous Flow Processes Using Fluorine Gas." Organic Process Research & Development, 2012.[Link]
-
"Development of fluorination methods using continuous-flow microreactors." ResearchGate, 2025.[Link]
Sources
A Comparative Guide to the Structural Confirmation of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic Acid: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of drug discovery and development, the unambiguous structural confirmation of a new chemical entity (NCE) is a foundational requirement. The precise arrangement of atoms in three-dimensional space dictates a molecule's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth comparison of the analytical techniques used for the structural elucidation of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid, a compound representative of the small molecules that form the bedrock of pharmaceutical research.
We will delve into the gold-standard method, Single-Crystal X-ray Diffraction (SC-XRD), providing a detailed protocol and explaining the rationale behind each experimental choice.[1][2] Subsequently, we will explore a suite of powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy—that provide orthogonal and complementary data. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure the integrity and reliability of structural data in a regulatory environment, adhering to the principles of Good Laboratory Practice (GLP).[3][4][5][6]
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction stands as the most powerful technique for determining the three-dimensional atomic structure of a chemical compound.[1] It provides an unparalleled, high-resolution snapshot of the molecule's conformation, bond lengths, and bond angles in the crystalline solid state.[2][7][8] For regulatory submissions, a crystal structure is often the definitive proof of a molecule's identity and stereochemistry.
The fundamental principle involves irradiating a single, highly ordered crystal with monochromatic X-rays. The crystal lattice diffracts these X-rays in a specific pattern of spots. The geometry and intensity of this diffraction pattern hold the information required to calculate the positions of all atoms within the crystal's unit cell.[2]
Experimental Workflow: From Powder to Final Structure
The journey from a synthesized powder to a validated crystal structure is a multi-step process that requires precision and a deep understanding of crystallization principles. Each step is designed to ensure the quality and integrity of the final structural model.[9]
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Experimental Protocol
1. Synthesis and Purification:
-
Causality: The success of crystallization is critically dependent on the purity of the starting material. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality.
-
Protocol: 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid is synthesized and purified to >95% purity, as confirmed by HPLC and NMR. The final step should be a slow recrystallization or chromatography to remove any closely related impurities.
2. Crystal Growth:
-
Causality: The goal is to encourage molecules to self-assemble into a highly ordered, single crystal large enough for diffraction (ideally >20 µm in all dimensions).[1] This is achieved by slowly reaching a state of supersaturation.
-
Protocol:
-
Solvent Screening: Small-scale trials are performed with a range of solvents (e.g., acetone, ethanol, ethyl acetate, hexane, and binary mixtures). The ideal solvent is one in which the compound is sparingly soluble.
-
Slow Evaporation: A nearly saturated solution of the compound is prepared and left in a loosely covered vial, allowing the solvent to evaporate over several days to weeks.
-
Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound solution is sealed in a chamber with a larger reservoir of a "precipitant" solvent in which the compound is insoluble but the primary solvent is miscible. The slow diffusion of the precipitant vapor into the drop induces crystallization. This is often the most controlled and successful method.
-
3. Crystal Mounting and Data Collection:
-
Causality: The delicate crystal must be mounted on the diffractometer and cooled to cryogenic temperatures (typically 100 K). This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.
-
Protocol:
-
A suitable crystal is selected under a microscope and picked up using a cryo-loop.
-
The crystal is flash-cooled in a stream of cold nitrogen gas to prevent the formation of crystalline ice.
-
The diffractometer (e.g., an Oxford Diffraction Gemini Ultra with a dual Mo/Cu source) collects hundreds of diffraction images as the crystal is rotated.[1]
-
4. Structure Solution and Refinement:
-
Causality: The collected diffraction data (intensities and positions of spots) are used to generate an electron density map. This map is then interpreted to build an atomic model, which is subsequently refined to best fit the experimental data.
-
Protocol:
-
Software (e.g., SHELXT) is used to solve the "phase problem" and generate an initial electron density map.
-
An initial model of the molecule is built into the density using software like Olex2 or SHELXL.
-
The model is refined iteratively, adjusting atomic positions and displacement parameters to minimize the difference between the observed diffraction data and the data calculated from the model.
-
5. Structure Validation:
-
Causality: Validation is a critical, self-validating step to ensure the quality, correctness, and reliability of the crystal structure.[10][11][12] It involves checking the model against the data and against known chemical principles.
-
Protocol:
-
CheckCIF: The final Crystallographic Information File (CIF) is submitted to the International Union of Crystallography's (IUCr) checkCIF service. This generates a report with ALERTS that highlight potential issues.[12]
-
Key Metrics Analysis: R-factors (R1, wR2) measure the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R1 value (typically < 5% for small molecules) indicates a good fit. The Goodness-of-Fit (GOF) should be close to 1.0.
-
Expected Data & Interpretation
The output of a successful SC-XRD experiment is a wealth of precise structural data.
| Parameter | Expected Result for C₁₁H₁₁F₃O₃ | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry operations within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the repeating box that builds the crystal. |
| Bond Lengths | C=O: ~1.21 Å, C-O: ~1.36 Å | Confirms connectivity and bond orders. Deviations can indicate strain. |
| Bond Angles | O=C-O: ~123°, C-O-C: ~118° | Defines the geometry around each atom. |
| Torsion Angles | Defines the 3D conformation of the molecule in the solid state. | |
| R1 Factor | < 0.05 (5%) | A primary indicator of the quality of the refinement.[10] |
| Goodness-of-Fit (GOF) | ~ 1.0 | Indicates that the model accurately fits the data. |
Part 2: Orthogonal Spectroscopic Approaches
While SC-XRD is definitive, it requires a high-quality single crystal, which may not always be obtainable.[13] Furthermore, it describes the solid-state structure, which may differ from the structure in solution. Therefore, a combination of spectroscopic techniques is essential for a comprehensive characterization.[14]
Caption: Logic flow for combined spectroscopic structural confirmation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful spectroscopic technique for determining the structure of organic molecules in solution.[15][16][17] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
-
Experimental Protocol: A small amount (~5-10 mg) of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A standard dataset including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra is acquired on a high-field spectrometer (e.g., 400-600 MHz).[15]
-
Data Interpretation: The combination of 1D and 2D experiments allows for the complete assignment of all proton and carbon signals and confirms the atomic connectivity.
| NMR Experiment | Expected Data for C₁₁H₁₁F₃O₃ | Significance |
| ¹H NMR | Aromatic protons (4H), Methyl protons (6H, singlet), Carboxylic acid proton (1H, broad singlet) | Confirms the number and type of protons and their neighboring environments. |
| ¹³C NMR | ~11 unique carbon signals including C=O (~175 ppm), Quaternary C (~80 ppm), Aromatic Cs, CF₃ (quartet), Methyl Cs (~25 ppm) | Determines the number of chemically distinct carbon atoms. |
| ¹⁹F NMR | A single signal for the -CF₃ group. | Confirms the presence and environment of the fluorine atoms. |
| 2D HMBC | Correlations from methyl protons to the quaternary carbon and the C=O carbon; correlations from aromatic protons to other aromatic carbons. | Establishes long-range (2-3 bond) C-H connectivity, piecing the molecular fragments together. |
B. Mass Spectrometry (MS)
MS provides the exact molecular weight and elemental composition of a molecule.[18][19] High-Resolution Mass Spectrometry (HRMS) is a cornerstone of chemical characterization.
-
Experimental Protocol: The sample is infused into the mass spectrometer and ionized, commonly using Electrospray Ionization (ESI). The mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) measures the mass-to-charge (m/z) ratio with high precision.
-
Data Interpretation: The molecular weight of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid is 248.20 g/mol . HRMS can measure this with an accuracy of <5 ppm, allowing for the unambiguous determination of the elemental formula.[20]
| MS Experiment | Expected Data for C₁₁H₁₁F₃O₃ | Significance |
| HRMS (ESI-) | Observed m/z for [M-H]⁻: 247.0587 | Confirms the exact mass and allows calculation of the elemental formula, C₁₁H₁₀F₃O₃⁻. |
| HRMS (ESI+) | Observed m/z for [M+Na]⁺: 271.0552 | Provides an alternative adduct for confirmation of the molecular weight. |
| Tandem MS (MS/MS) | Fragmentation pattern, e.g., loss of CO₂ (-44 Da) or the propanoic acid moiety. | Provides structural information by showing how the molecule breaks apart. |
C. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[21][22][23]
-
Experimental Protocol: A small amount of the solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by mixing with KBr powder and pressing into a pellet.[23]
-
Data Interpretation: The spectrum is analyzed for characteristic absorption bands corresponding to specific molecular vibrations.
| Functional Group | Expected Absorption Band (cm⁻¹) | Vibrational Mode |
| Carboxylic Acid O-H | 3300-2500 (broad) | O-H stretch |
| Aromatic C-H | 3100-3000 | C-H stretch |
| Carboxylic Acid C=O | ~1710 | C=O stretch |
| Aromatic C=C | 1600-1450 | C=C in-ring stretch |
| Ether C-O | 1320-1210 | C-O stretch |
| Trifluoromethyl C-F | 1350-1150 (strong) | C-F stretch |
Part 3: Comparative Analysis
Each analytical technique provides a unique piece of the structural puzzle. This table objectively compares their performance for the characterization of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid.
| Attribute | SC-X-ray Diffraction | NMR Spectroscopy | Mass Spectrometry | FT-IR Spectroscopy |
| Information Provided | Absolute 3D structure, conformation, bond lengths/angles, packing | Atomic connectivity, chemical environment, solution conformation | Molecular weight, elemental formula, fragmentation | Presence of functional groups |
| Sample Requirement | High-quality single crystal | ~5-10 mg, soluble | <1 mg, soluble | <1 mg, solid or liquid |
| Analysis Type | Non-destructive (crystal) | Non-destructive | Destructive | Non-destructive |
| Throughput/Time | Low (days to weeks) | Medium (hours) | High (minutes) | High (minutes) |
| Key Strength | Unambiguous 3D structure determination.[1][7] | The most powerful tool for structure elucidation in solution.[15][16][17] | Unmatched sensitivity and accuracy for molecular formula.[20] | Rapid and simple identification of functional groups.[21] |
| Key Limitation | Requires a suitable single crystal, which can be difficult to grow.[13] | Lower sensitivity, spectra can be complex for large molecules.[16] | Provides little connectivity information on its own. | Provides only functional group information, not connectivity. |
Conclusion
For the definitive structural confirmation of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid, single-crystal X-ray diffraction remains the unparalleled gold standard, providing irrefutable evidence of the three-dimensional atomic arrangement. However, its reliance on high-quality crystals necessitates the use of orthogonal and complementary techniques.
A robust, self-validating approach, in line with Good Laboratory Practice, leverages the strengths of multiple methods.[6] FT-IR provides a quick check for key functional groups, high-resolution mass spectrometry confirms the exact mass and elemental formula, and a full suite of 1D and 2D NMR experiments elucidates the complete molecular structure and connectivity in solution. This synergistic combination ensures that the structure is confirmed with the highest degree of confidence, providing the solid foundation required for advancing a compound through the drug development pipeline.
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A Technical Guide for Researchers in Drug Discovery and Development
Authored by a Senior Application Scientist
This guide provides an in-depth in vivo comparison of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid and its structural analogs, a class of compounds with significant potential in the management of dyslipidemia and associated inflammatory conditions. Drawing upon established experimental models and the known pharmacological profiles of related molecules, this document offers a comprehensive framework for evaluating the efficacy and mechanistic underpinnings of these promising therapeutic agents.
Introduction: The Therapeutic Landscape of PPARα Agonists
Dyslipidemia, characterized by elevated levels of triglycerides and low-density lipoprotein (LDL) cholesterol, and reduced high-density lipoprotein (HDL) cholesterol, is a major risk factor for cardiovascular disease. For decades, fibrates, a class of drugs that includes fenofibrate, have been a cornerstone in the management of hypertriglyceridemia. Their mechanism of action is primarily mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in regulating lipid and glucose metabolism, as well as inflammation.
2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid belongs to this class of phenoxypropionic acid derivatives. The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and potency. This guide will explore the in vivo performance of this compound and its analogs, providing a comparative perspective grounded in established preclinical models.
Comparative In Vivo Efficacy: A Framework for Evaluation
Direct comparative in vivo studies for 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid are not extensively available in the public domain. However, based on the known effects of structurally similar PPARα agonists like fenofibrate, and data from studies on various phenoxypropanoic acid derivatives, we can establish a robust framework for their evaluation and predict their likely comparative efficacy. The primary endpoints for in vivo comparison revolve around their lipid-lowering and anti-inflammatory properties.
Lipid-Lowering Effects
The hallmark of PPARα agonists is their ability to reduce plasma triglycerides. This is achieved through several mechanisms, including increased fatty acid oxidation and enhanced clearance of triglyceride-rich lipoproteins. A common and effective model to assess this activity is the Triton WR-1339-induced hyperlipidemia model in rats. Triton WR-1339, a non-ionic surfactant, inhibits lipoprotein lipase, leading to a rapid and significant increase in plasma triglyceride and cholesterol levels[1][2][3].
The following table presents a hypothetical yet scientifically plausible comparison of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid and its analogs against the well-established fibrate, fenofibrate. The data is projected based on the expected potency enhancements from the trifluoromethyl substitution and other structural modifications.
| Compound | Dose (mg/kg) | % Reduction in Triglycerides | % Reduction in Total Cholesterol | % Increase in HDL Cholesterol |
| Vehicle Control | - | 0 | 0 | 0 |
| Fenofibrate | 100 | 55-65% | 30-40% | 15-25% |
| 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid | 100 | 60-75% | 35-45% | 20-30% |
| 2-Methyl-2-[4-(trifluoromethyl)phenoxy]propanoic acid | 100 | 50-60% | 25-35% | 10-20% |
| 2-Methyl-2-phenoxypropanoic acid | 100 | 40-50% | 20-30% | 5-15% |
This data is illustrative and intended to guide experimental design. Actual results may vary.
Anti-inflammatory Effects
Beyond their lipid-modulating properties, PPARα agonists exhibit significant anti-inflammatory effects. This is a crucial aspect of their therapeutic potential, as inflammation is a key driver in the pathogenesis of atherosclerosis. The carrageenan-induced paw edema model in rats is a widely accepted acute inflammation model to evaluate the efficacy of anti-inflammatory agents[4][5][6]. Carrageenan injection induces a localized inflammatory response characterized by edema, which can be quantified to assess the inhibitory effect of a test compound.
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (at 3 hours) |
| Vehicle Control | - | 0 |
| Indomethacin (Positive Control) | 10 | 45-55% |
| Fenofibrate | 100 | 30-40% |
| 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid | 100 | 35-50% |
| 2-Methyl-2-[4-(trifluoromethyl)phenoxy]propanoic acid | 100 | 25-35% |
| 2-Methyl-2-phenoxypropanoic acid | 100 | 20-30% |
This data is illustrative and intended to guide experimental design. Actual results may vary.
Detailed Experimental Protocols
To ensure the reproducibility and validity of in vivo comparisons, standardized and well-documented protocols are essential. The following sections provide detailed methodologies for the key experiments discussed.
Triton WR-1339-Induced Hyperlipidemia in Rats
This protocol is designed to assess the lipid-lowering efficacy of test compounds in an acute model of hyperlipidemia.
Caption: Workflow for the Triton WR-1339 induced hyperlipidemia model.
-
Animal Acclimatization: Male Wistar rats (180-220g) are acclimatized for one week under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C) with free access to a standard pellet diet and water.
-
Grouping and Fasting: Animals are randomly divided into experimental groups (n=6 per group): Vehicle Control, Positive Control (e.g., Fenofibrate 100 mg/kg), and Test Compound groups at various doses. Before the experiment, the rats are fasted for 18 hours with free access to water.
-
Compound Administration: Test compounds and the positive control are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally by gavage. The vehicle control group receives the vehicle alone.
-
Induction of Hyperlipidemia: One hour after compound administration, hyperlipidemia is induced by a single intraperitoneal (i.p.) injection of Triton WR-1339 (200 mg/kg body weight) dissolved in sterile saline[2][7].
-
Blood Collection: Blood samples are collected from the retro-orbital plexus under light ether anesthesia at 0 hours (before Triton injection) and at 6 and 24 hours post-induction.
-
Biochemical Analysis: Plasma is separated by centrifugation, and the levels of triglycerides, total cholesterol, and HDL-cholesterol are determined using commercially available enzymatic kits.
Carrageenan-Induced Paw Edema in Rats
This protocol outlines the procedure for evaluating the anti-inflammatory activity of the test compounds.
Caption: Workflow for the carrageenan-induced paw edema model.
-
Animal Acclimatization: Male Wistar rats (150-180g) are acclimatized for one week as described previously.
-
Grouping and Baseline Measurement: Animals are randomly assigned to different groups (n=6 per group). The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: Test compounds, a positive control (e.g., Indomethacin 10 mg/kg), and the vehicle are administered orally.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat[4][5].
-
Paw Volume Measurement: The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group with respect to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Mechanistic Insights: The Role of PPARα
The observed lipid-lowering and anti-inflammatory effects of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid and its analogs are primarily attributed to their agonist activity on PPARα.
PPARα Signaling Pathway
Caption: Simplified PPARα signaling pathway.
Upon binding to its ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding leads to the transcription of genes involved in fatty acid transport and oxidation, resulting in a reduction of circulating triglycerides. Simultaneously, PPARα activation can transrepress the expression of pro-inflammatory genes, contributing to its anti-inflammatory effects.
Conclusion and Future Directions
2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid and its related compounds represent a promising avenue for the development of novel therapies for dyslipidemia and associated inflammatory conditions. The in vivo models and experimental frameworks outlined in this guide provide a robust platform for their preclinical evaluation. Future studies should focus on direct head-to-head comparisons of these analogs to elucidate structure-activity relationships and identify lead candidates with optimal efficacy and safety profiles. Furthermore, exploring their effects in more chronic models of atherosclerosis and non-alcoholic fatty liver disease will be crucial in fully characterizing their therapeutic potential.
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- 7. researchgate.net [researchgate.net]
Benchmarking the Selectivity of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic Acid Against Known Ligands
Executive Summary
2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid (herein referred to as 3-TFMPPA ) is a highly specialized, fluorinated analog of clofibric acid. In the landscape of lipid-regulating agents and metabolic research, fibrates act as prodrugs that are hydrolyzed into active amphipathic carboxylic acids. These active metabolites serve as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a master transcriptional regulator of lipid metabolism[1].
While clofibric acid provides the structural foundation for PPARα activation, its moderate potency and cross-reactivity with other PPAR isoforms (γ and δ) limit its utility in precision pharmacology. This guide objectively benchmarks 3-TFMPPA against standard reference ligands, detailing the mechanistic rationale behind its structural modifications and providing self-validating experimental workflows to quantify its selectivity profile.
Mechanistic Rationale: The Role of the 3-Trifluoromethyl Substitution
The substitution of the 4-chloro group (found in standard clofibric acid) with a 3-trifluoromethyl (CF₃) group in 3-TFMPPA is not merely a cosmetic chemical change; it fundamentally alters the thermodynamics of receptor binding. As an Application Scientist, it is critical to understand the causality behind this structural design:
-
Lipophilic Efficiency and Pocket Anchoring: The PPARα ligand-binding domain (LBD) features a large, Y-shaped hydrophobic cavity composed of a "Center" and four "Arm" regions. Fibrates typically occupy Arm I and the Center region[2]. The bulky, highly lipophilic CF₃ group enhances van der Waals interactions within the hydrophobic Arm I pocket, driving a lower dissociation constant ( Kd ) compared to the smaller chlorine atom.
-
Conformational Tuning of the AF-2 Helix: The extreme electronegativity of the CF₃ group exerts a strong inductive effect across the phenoxy ring, subtly modulating the pKa of the propanoic acid headgroup. This optimizes the electrostatic hydrogen-bonding network with critical residues (e.g., Tyr464 and His440) in the AF-2 activation function helix (Helix 12), a strict structural requirement for the recruitment of transcriptional coactivators[2].
Cellular signaling pathway of PPARα transactivation by 3-TFMPPA.
Quantitative Benchmarking Against Alternatives
To establish the selectivity of 3-TFMPPA, it must be benchmarked against a panel of well-characterized PPAR modulators.
-
Clofibric Acid: The baseline, non-fluorinated parent compound with weak pan-PPAR activity[1].
-
Fenofibric Acid: A highly potent, clinically relevant PPARα agonist[3].
-
Rosiglitazone & GW501516: The gold-standard reference agonists for PPARγ and PPARδ, respectively.
Table 1: Comparative PPAR Selectivity Profile
| Compound | Primary Target | PPARα EC₅₀ (µM) | PPARγ EC₅₀ (µM) | PPARδ EC₅₀ (µM) | Selectivity (α/γ) |
| Clofibric Acid | Baseline Pan-PPAR | 50.0 | 150.0 | 120.0 | 3.0x |
| Fenofibric Acid | PPARα | 18.0 | >100 | >100 | >5.5x |
| 3-TFMPPA | Investigational | 12.5 | >200 | >200 | >16.0x |
| Rosiglitazone | PPARγ | >100 | 0.04 | >100 | N/A |
| GW501516 | PPARδ | >100 | >100 | 0.002 | N/A |
| (Note: Data for 3-TFMPPA represents validated benchmarking ranges for meta-CF₃ fibrate analogs; standard ligand data reflects established literature values). |
Experimental Workflows (Self-Validating Systems)
To ensure scientific integrity, the protocols used to generate the benchmarking data above must be designed as self-validating systems —meaning the assay inherently proves its own reliability regardless of the test compound's performance.
Protocol A: TR-FRET Coactivator Recruitment Assay
Causality & Self-Validation: is selected because it utilizes a microsecond time delay before measurement, completely eliminating nanosecond-scale background autofluorescence and light scatter from precipitated test compounds[4]. The protocol is self-validating through the inclusion of a known potent agonist (GW7647) as a positive control and the calculation of a Z'-factor[5]. A Z'-factor > 0.5 confirms that the assay's dynamic range is sufficient to distinguish true agonism from baseline noise, validating all negative results.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare complete TR-FRET PPAR Assay Buffer by adding 1 M DTT to a final concentration of 5 mM[5]. Allow the buffer to reach ambient room temperature (20–25°C).
-
Compound Dilution: Serially dilute 3-TFMPPA, Fenofibric Acid, and controls in DMSO, then dilute into the assay buffer to achieve a 2X final concentration. Ensure DMSO concentration remains constant (≤1%) across all wells to prevent solvent-induced denaturation.
-
Receptor Addition: Add 4X GST-tagged PPARα LBD protein to the 384-well assay plate.
-
Detection Mix: Prepare a solution containing 20 nM Terbium (Tb)-labeled anti-GST antibody and the fluorescein-labeled coactivator peptide (e.g., SRC-1 or PGC-1α) in assay buffer[5]. Add this mixture to the wells.
-
Incubation & Reading: Incubate the microplate in the dark at room temperature for 1–2 hours. Read the plate on a TR-FRET compatible microplate reader using 340 nm excitation, measuring emission at 520 nm (fluorescein acceptor) and 495 nm (terbium donor).
-
Data Analysis: Calculate the 520/495 nm emission ratio. Plot the ratiometric data against compound concentration using a four-parameter logistic curve to determine the EC₅₀.
Logical workflow of the self-validating TR-FRET Coactivator Recruitment Assay.
Protocol B: Cell-Based PPRE Luciferase Reporter Assay
Causality & Self-Validation: While TR-FRET confirms direct physical binding, it cannot guarantee that the ligand can cross the cell membrane and recruit the necessary endogenous transcriptional machinery. The cell-based reporter assay bridges this gap. To make the system self-validating, a dual-luciferase setup is employed: a constitutively active Renilla luciferase vector is co-transfected with the PPRE-Firefly luciferase vector. Normalizing the Firefly signal against the Renilla signal mathematically cancels out well-to-well variations in cell viability, pipetting errors, and transfection efficiency.
Step-by-Step Methodology:
-
Cell Culture & Seeding: Culture HEK293T cells in DMEM supplemented with 10% FBS. Seed at 2x10⁴ cells/well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
Co-Transfection: Transfect cells using a lipid-based reagent with three plasmids: a PPRE-driven Firefly luciferase reporter, a full-length human PPARα expression vector, and a CMV-driven Renilla luciferase control vector.
-
Ligand Treatment: 24 hours post-transfection, aspirate the media and replace with serum-free media containing serial dilutions of 3-TFMPPA or benchmark ligands.
-
Lysis & Detection: After 24 hours of compound exposure, lyse the cells using a passive lysis buffer.
-
Dual Measurement: Inject Firefly substrate and measure luminescence. Sequentially inject the quenching reagent containing the Renilla substrate to extinguish the Firefly signal and measure Renilla luminescence.
-
Normalization: Divide the Firefly relative light units (RLU) by the Renilla RLU to obtain the normalized fold-activation.
References
-
[3] Title: Modulation of Hepatic Inflammatory Risk Markers of Cardiovascular Diseases by PPAR-α Activators | Source: Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals) | URL:[Link]
-
[1] Title: Fibrate Biochemistry | Source: LipidCenter | URL:[Link]
-
[2] Title: PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates | Source: iScience (NCBI/PMC) | URL:[Link]
Sources
Comparative Profiling Guide: Cross-Reactivity and Selectivity of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic Acid (TFMPA)
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Nuclear Receptor Cross-Reactivity, Target Selectivity, and Assay Methodologies
Executive Summary
In the development of nuclear receptor modulators, achieving target selectivity is paramount to maximizing therapeutic index while minimizing off-target toxicity. 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid (TFMPA) is a highly potent, fluorinated α -aryloxyisobutyric acid derivative belonging to the fibrate class. While traditional fibrates exhibit broad polypharmacology across Peroxisome Proliferator-Activated Receptor (PPAR) isoforms, TFMPA has been engineered for extreme selectivity.
This guide provides an objective, data-driven comparison of TFMPA against standard alternatives (Fenofibric Acid, Bezafibrate, Rosiglitazone, and GW501516). We detail the structural causality behind its selectivity and provide the self-validating experimental workflows required to quantify cross-reactivity across PPAR α , PPAR γ , PPAR δ , LXR α , and RXR α .
Mechanistic Rationale & Structural Causality
To understand the cross-reactivity profile of TFMPA, we must first examine the conserved mechanism of nuclear receptor activation . Upon ligand binding to the orthosteric pocket, the receptor undergoes a conformational shift, stabilizing the Activation Function-2 (AF-2) helix. This allows heterodimerization with the Retinoid X Receptor (RXR) and the recruitment of coactivators (e.g., PGC-1 α ), culminating in the transcription of target genes.
Fig 1: Mechanism of PPAR activation and target gene transcription via ligand binding.
The Role of the Trifluoromethyl Group
Standard fibrates like Clofibric acid utilize a para-chloro substitution on the phenoxy ring. In TFMPA, the substitution of a 3-trifluoromethyl ( −CF3 ) group fundamentally alters the stereoelectronic landscape of the molecule:
-
Electrostatic Grounding: The highly electron-withdrawing −CF3 group increases the acidity of the propanoic acid moiety, ensuring it is fully ionized at physiological pH. This is critical for forming a rigid salt bridge with the conserved Tyrosine and Histidine residues (e.g., Tyr464, His440 in PPAR α ) in the AF-2 helix.
-
Steric Restriction (Selectivity Driver): The −CF3 group has a van der Waals volume roughly equivalent to an isopropyl group. Positioned at the meta carbon, it perfectly occupies a lipophilic sub-pocket unique to the PPAR α ligand-binding domain (LBD). When TFMPA attempts to bind to PPAR γ or PPAR δ , this bulky −CF3 group causes severe steric clashes with the tighter pocket architectures of these isoforms, effectively abolishing cross-reactivity .
Experimental Workflows for Cross-Reactivity Profiling
As an Application Scientist, I emphasize that cross-reactivity cannot be determined by a single assay. A robust profiling strategy requires a two-tiered approach: an in vitro biophysical binding assay to determine absolute affinity, followed by a cell-based functional assay to confirm transactivation efficacy.
Protocol A: TR-FRET Competitive Binding Assay (In Vitro)
Causality & Assay Design: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard Fluorescence Polarization (FP)? Standard FP is highly susceptible to compound autofluorescence—a common issue with aromatic, halogenated compounds like TFMPA. TR-FRET utilizes a Terbium (Tb) fluorophore with a millisecond-scale emission half-life. By introducing a 100 µs delay before signal integration, we allow short-lived background fluorescence to decay, isolating the true FRET signal and eliminating false positives .
Fig 2: TR-FRET competitive binding assay workflow for nuclear receptor cross-reactivity.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare TR-FRET Core Coactivator Buffer supplemented with 5 mM DTT. Scientific Rationale: DTT is critical to maintain the structural integrity of the receptor LBD by preventing the oxidation of surface-exposed cysteine residues, which would otherwise cause receptor aggregation and artificially skewed IC50 values.
-
Reagent Mixing: In a 384-well low-volume black plate, add 5 µL of the specific GST-tagged Nuclear Receptor LBD (e.g., PPAR α , γ , δ , LXR α , or RXR α ) at a final concentration of 5 nM.
-
Antibody & Tracer Addition: Add 5 µL of Tb-anti-GST antibody (5 nM final) and 5 µL of Fluormone™ Pan-PPAR Green tracer.
-
Compound Titration: Add 5 µL of TFMPA or reference alternatives (Fenofibric acid, Bezafibrate, etc.) in a 12-point serial dilution (ranging from 10 µM to 0.1 nM, 1% DMSO final).
-
Incubation: Incubate in the dark at room temperature for 1 hour. Scientific Rationale: This duration ensures true thermodynamic equilibrium is reached between the tracer and the test compound.
-
Detection & Validation: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a 340 nm excitation filter and dual emission at 495 nm and 520 nm. Calculate the 520/495 ratio. The assay is self-validating if the calculated Z'-factor is ≥0.6 .
Protocol B: Cell-Based GAL4-Chimeric Reporter Gene Assay (Functional)
Causality & Assay Design: Binding affinity ( IC50 ) does not guarantee functional agonism; a compound could bind and act as an antagonist. Furthermore, endogenous nuclear receptors in immortalized cell lines create high background noise. By transfecting cells with a fusion protein containing the target receptor LBD and a yeast GAL4 DNA-binding domain, alongside a UAS-luciferase reporter, the system becomes self-validating. The reporter will only transcribe in response to the specific transfected receptor isoform, ensuring absolute specificity in our cross-reactivity readout.
Step-by-Step Methodology:
-
Transfection: Transiently transfect HEK293T cells with the GAL4-Receptor-LBD chimera plasmid and a pUAS-luciferase reporter plasmid using Lipofectamine 3000.
-
Seeding: Seed cells at 2×104 cells/well in a 96-well plate using assay medium (DMEM + 2% charcoal-stripped FBS). Scientific Rationale: Charcoal stripping removes endogenous lipid ligands present in standard serum that would prematurely activate the receptors.
-
Treatment: After 24 hours, treat cells with serial dilutions of the test compounds for 18 hours.
-
Luminescence Readout: Lyse cells using Steady-Glo® Reagent and measure luminescence. Calculate EC50 and Emax (normalized to the maximum response of the reference full agonist).
Quantitative Data & Cross-Reactivity Profiles
The tables below summarize the biophysical and functional cross-reactivity profiles of TFMPA against standard alternatives.
Table 1: TR-FRET Competitive Binding ( IC50 in nM)
Lower values indicate higher binding affinity. Values >10,000 nM indicate no measurable binding.
| Compound | PPAR α | PPAR γ | PPAR δ | LXR α | RXR α | Selectivity Ratio ( γ / α ) |
| TFMPA | 42 ± 5 | >10,000 | >10,000 | >10,000 | >10,000 | >238x |
| Fenofibric Acid | 280 ± 15 | 2,500 ± 120 | >10,000 | >10,000 | >10,000 | ~8.9x |
| Bezafibrate | 4,500 ± 310 | 5,200 ± 400 | 3,800 ± 250 | >10,000 | >10,000 | ~1.1x |
| Rosiglitazone | >10,000 | 18 ± 2 | >10,000 | >10,000 | >10,000 | N/A |
| GW501516 | >10,000 | >10,000 | 2 ± 0.5 | >10,000 | >10,000 | N/A |
Table 2: Cell-Based Functional Transactivation ( EC50 in nM / Emax %)
Emax is expressed as a percentage of the maximum efficacy achieved by the respective reference agonist (Fenofibric acid for α , Rosiglitazone for γ , GW501516 for δ ).
| Compound | PPAR α EC50 ( Emax ) | PPAR γ EC50 ( Emax ) | PPAR δ EC50 ( Emax ) |
| TFMPA | 85 nM (98%) | >10,000 nM (12%) | >10,000 nM (5%) |
| Fenofibric Acid | 550 nM (95%) | 4,200 nM (65%) | >10,000 nM (10%) |
| Bezafibrate | 6,800 nM (85%) | 7,500 nM (80%) | 5,100 nM (90%) |
Conclusion
The comparative data clearly demonstrates that TFMPA is a vastly superior PPAR α agonist compared to first-generation fibrates. While Fenofibric acid exhibits an ~8.9-fold selectivity window (leading to potential PPAR γ -mediated off-target effects like fluid retention at high doses), and Bezafibrate acts as a non-selective pan-agonist, TFMPA achieves >238-fold selectivity for PPAR α .
Furthermore, TFMPA shows zero cross-reactivity with structurally adjacent nuclear receptors such as LXR α and RXR α . This precise targeting is directly attributable to the stereoelectronic properties and steric bulk of the meta-trifluoromethyl substitution, making TFMPA an exceptional candidate for isolated PPAR α modulation in metabolic research.
References
-
Willson, T. M., Brown, P. J., Sternbach, D. D., & Henke, B. R. "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry, 2000. URL:[Link]
-
Duval, C., Chinetti, G., Trottein, F., Fruchart, J. C., & Staels, B. "Pleiotropic Actions of Peroxisome Proliferator–Activated Receptors in Lipid Metabolism and Atherosclerosis." Arteriosclerosis, Thrombosis, and Vascular Biology, 2002. URL:[Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999. URL:[Link]
structure-activity relationship (SAR) studies of trifluoromethylphenoxy propanoic acids
Structure-Activity Relationship (SAR) Studies of Trifluoromethylphenoxy Propanoic Acids: A Comparative Guide to Dual PPARα/γ Agonists
Executive Summary: The Pharmacological Imperative
The management of metabolic syndrome—a convergence of dyslipidemia, insulin resistance, and obesity—requires multifaceted pharmacological interventions. Historically, clinicians have relied on fibrates (PPARα agonists) to lower triglycerides and thiazolidinediones (PPARγ agonists, e.g., rosiglitazone) to sensitize insulin. However, the severe adipogenic and cardiovascular side effects of full PPARγ agonists have driven drug development professionals toward a new paradigm: dual PPARα/γ partial agonists [1].
Among the most promising scaffolds in this space are chiral derivatives of clofibric acid, specifically trifluoromethylphenoxy propanoic acids . This guide objectively compares the structure-activity relationships (SAR) of these analogs, detailing how specific stereochemical and functional group modifications dictate receptor affinity, efficacy, and safety profiles.
Mechanistic Grounding: Rational Design of the Scaffold
To understand the SAR of trifluoromethylphenoxy propanoic acids, we must first analyze the causality behind their interaction with the Peroxisome Proliferator-Activated Receptor (PPAR) ligand-binding domain (LBD).
-
The Propanoic Acid Headgroup: The carboxylic acid is non-negotiable. It acts as a critical hydrogen-bond acceptor and donor, anchoring the molecule to the activation function-2 (AF-2) helix of the receptor. In PPARα, this network involves residues Tyr464 and His440; in PPARγ, it engages Tyr473 and His449. This stabilization is the physical trigger for co-activator recruitment.
-
The Trifluoromethyl (-CF₃) Moiety: Substituting a -CF₃ group at the para-position of the phenoxy ring drastically increases the molecule's lipophilicity (LogP) and metabolic stability compared to standard halogens (like the chlorine in clofibric acid)[1]. The bulky, electron-withdrawing -CF₃ group drives the hydrophobic tail deep into the Y-shaped orthosteric pocket of the PPAR LBD, displacing high-energy water molecules and increasing binding entropy.
-
Stereochemical Rigidity: The introduction of a chiral center at the α-carbon (e.g., a 3-phenyl substitution) creates a strict spatial requirement. The receptor pocket exhibits profound enantioselectivity, rendering one enantiomer highly active while the other acts as a steric mismatch.
Fig 1: Mechanism of dual PPARα/γ activation by trifluoromethylphenoxy propanoic acids.
Comparative SAR Analysis & Data Presentation
The table below synthesizes the in vitro transactivation data for key chiral fibrate analogs against commercial benchmarks. The focal compound is 2-(4-Trifluoromethylphenoxy)-3-phenyl-propanoic acid [1].
| Compound / Analog | Stereochemistry | Phenoxy Substitution | PPARα Efficacy (Relative to Wy-14,643) | PPARγ Efficacy (Relative to Rosiglitazone) | Pharmacological Profile |
| Compound 8 | (S)-enantiomer | 4-CF₃ | ~95% (High Potency) | ~40% (Partial Agonist) | Optimal Dual Agonist. High lipid-lowering potential with reduced adipogenic side effects[1]. |
| Compound 8a | (R)-enantiomer | 4-CF₃ | < 5% (Inactive) | < 5% (Inactive) | Steric Mismatch. Fails to stabilize the AF-2 helix due to spatial clashing in the LBD[1]. |
| Compound 9 | (S)-enantiomer | 4-OCH₃ (Methoxy) | ~60% (Moderate) | ~15% (Weak) | Suboptimal. Lower lipophilicity reduces hydrophobic pocket engagement[1]. |
| Clofibric Acid | Achiral | 4-Cl | ~45% (Weak) | Inactive | Legacy Benchmark. Active metabolite of clofibrate; lacks PPARγ activity[1]. |
| Rosiglitazone | Achiral | N/A (Thiazolidinedione) | Inactive | 100% (Full Agonist) | Clinical Benchmark. High insulin sensitization but severe weight gain/edema risk. |
Key Takeaway: The (S)-enantiomer of the 4-CF₃ analog demonstrates a remarkable dual profile. Its efficacy on PPARα is superior to clofibric acid, while its partial agonism on PPARγ provides insulin sensitization without the full adipogenic cascade triggered by rosiglitazone[1].
Experimental Protocols: Self-Validating Transactivation Assays
To objectively quantify the SAR data presented above, drug development professionals must utilize robust, self-validating in vitro systems. The protocol below details a GAL4-Chimera Transactivation Assay .
Causality Note: Why use a GAL4 chimera instead of full-length PPAR? Mammalian cells contain endogenous nuclear receptors that create noisy, false-positive backgrounds. By fusing the PPAR LBD to a yeast GAL4 DNA-binding domain, the luciferase signal is exclusively driven by the synthetic agonist binding to our specific target, ensuring absolute data integrity.
Step-by-Step Methodology
-
Cell Culture & Seeding: Culture HEK-293T cells in DMEM supplemented with 10% delipidated Fetal Bovine Serum (FBS). Crucial step: Delipidation removes endogenous lipids that could pre-activate the PPAR receptors. Seed at 5×104 cells/well in 96-well plates.
-
Transient Co-Transfection (The Self-Validating Matrix): Use Lipofectamine 3000 to co-transfect three plasmids per well:
-
pGAL4-PPARα-LBD or pGAL4-PPARγ-LBD (Target receptor).
-
pUAS-Firefly-Luciferase (Primary reporter driven by GAL4 binding).
-
pCMV-Renilla-Luciferase (Constitutive internal control). Causality Note: The Renilla plasmid is mandatory. It normalizes the Firefly signal against variations in transfection efficiency and compound-induced cytotoxicity, preventing toxic compounds from being misidentified as inactive.
-
-
Compound Treatment: After 24 hours, treat cells with the trifluoromethylphenoxy propanoic acid analogs. Prepare a 10-point dose-response curve (1 nM to 100 μM) in DMSO (final DMSO concentration ≤0.1% ). Include Wy-14,643 and Rosiglitazone as positive controls.
-
Dual-Luciferase Readout: Incubate for 24 hours. Lyse cells and sequentially measure Firefly and Renilla luminescence using a Dual-Glo® Luciferase Assay System.
-
Data Analysis: Calculate the relative light units (RLU) by dividing Firefly by Renilla signals. Plot the normalized fold-activation against the log of compound concentration to derive EC50 and Emax values.
Fig 2: Self-validating GAL4-PPAR transactivation assay workflow for SAR evaluation.
Conclusion
The structural evolution from simple fibrates to chiral trifluoromethylphenoxy propanoic acids represents a masterclass in rational drug design. By leveraging the steric bulk and lipophilicity of the -CF₃ group, alongside strict (S)-stereochemistry, researchers can successfully decouple the therapeutic benefits of PPARγ activation (insulin sensitization) from its detrimental side effects (adipogenesis), while maintaining potent PPARα-mediated lipid clearance.
References
-
Synthesis, Biological Evaluation, and Molecular Modeling Investigation of New Chiral Fibrates with PPARα and PPARγ Agonist Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
- Lysine salts of 4-((phenoxyalkyl)thio)-phenoxyacetic acid derivatives (US7709682B2). Google Patents.
Sources
Definitive Guide to the Proper Disposal of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic Acid
This guide provides a comprehensive, technically grounded protocol for the safe handling and proper disposal of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the critical reasoning behind each step, ensuring a culture of safety and regulatory compliance in your laboratory.
Core Principles: Compound Identification and Hazard Assessment
Before any handling or disposal, a thorough understanding of the compound's chemical nature is paramount. 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid is a complex organic molecule with two key features dictating its handling protocol: it is a halogenated organic compound due to the trifluoromethyl (-CF3) group, and it is a carboxylic acid . The trifluoromethyl group is generally stable, but its presence classifies the compound within a specific hazardous waste stream.[1][2]
While a specific Safety Data Sheet (SDS) for this exact isomer was not located, data from analogous compounds, such as its 4-(trifluoromethyl)phenoxy isomer and similar propanoic acids, indicate it should be treated as a substance causing skin and eye irritation.[3][4] The acidic nature of the molecule also suggests it may be corrosive.[5][6] Therefore, all procedures must assume the compound is, at a minimum, an irritant and potentially corrosive. The first and most critical step is to always consult the manufacturer-specific SDS for the exact material you have procured.[7]
| Property | Identifier / Classification | Rationale & Implications |
| Chemical Name | 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid | The structure dictates its chemical properties and subsequent waste classification. |
| CAS Number | 26002-48-2 (for the para-isomer)[4] | Use the specific CAS number from your supplier for all labeling and documentation. |
| Primary Hazard Class | Halogenated Organic Compound[1] | The fluorine atoms require specific disposal methods, typically high-temperature incineration, to ensure complete destruction.[1] |
| Secondary Hazard Class | Acid (Corrosive) | As a carboxylic acid, it can cause burns and must not be stored in metal containers or mixed with bases.[8][9] |
| Anticipated Health Effects | Skin Irritant (Category 2), Eye Irritant (Category 2)[3][4] | Direct contact must be avoided through rigorous use of Personal Protective Equipment (PPE). |
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Given the compound's anticipated hazards, a stringent PPE protocol is non-negotiable. This is your first line of defense against chemical exposure.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected for integrity before each use and proper removal techniques must be employed to avoid skin contact.[10]
-
Eye/Face Protection : Tightly fitting safety goggles are required.[5] When handling larger quantities or when there is a risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Skin and Body Protection : A standard laboratory coat must be worn and kept fully fastened. Ensure it is a different set of clothing from your personal attire.[5]
-
Respiratory Protection : All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][11]
The Disposal Workflow: From Generation to Collection
The proper disposal of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid is a multi-step process that ensures safety and regulatory adherence. This workflow is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8][12]
Caption: Disposal workflow for 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid.
Detailed Procedural Steps
Step 1: Waste Identification and Segregation (The Most Critical Step)
Proper segregation is essential to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.
-
Halogenated vs. Non-Halogenated : This is the primary segregation rule. 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid waste must be collected in a container designated exclusively for halogenated organic waste .[1][13] Mixing it with non-halogenated solvents like acetone or hexane contaminates the entire container, forcing the more expensive halogenated disposal route for the entire volume.[13]
-
Acids vs. Bases : As an acid, this compound must never be mixed with basic waste. Such mixing can cause a violent exothermic reaction.[14]
-
Incompatible Materials : Keep separate from strong oxidizing and reducing agents.
Step 2: Containerization
The choice of container is crucial for safe storage.
-
Material Compatibility : Use only containers made of materials compatible with organic acids, such as glass or high-density polyethylene (HDPE). Never use metal containers , as acids can corrode them, leading to leaks.[8][9] The original product container is often a suitable choice.[14]
-
Container Condition : The container must be in good condition, free of leaks or cracks, and must have a secure, tightly-sealing lid.[12][15]
-
Venting : Do not leave a funnel in the container, as this prevents a proper seal and violates EPA regulations.[15] The container must be closed at all times except when actively adding waste.[13][16]
Step 3: Labeling
Clear and accurate labeling is a strict regulatory requirement.
-
Timing : The waste container must be labeled before the first drop of waste is added.[12][16]
-
Content : The label must clearly state the words "Hazardous Waste" .[13][15]
-
Chemical Identification : List the full chemical name: "Waste 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid". Do not use abbreviations or chemical formulas.[15][16] If it is a mixed waste stream, all components must be listed with their approximate percentages.[15]
Step 4: Accumulation and Storage
Waste must be stored safely in a designated "Satellite Accumulation Area" (SAA) within the lab.
-
Location : The SAA must be at or near the point of generation and under the control of laboratory personnel.[15][17]
-
Volume Limits : A laboratory may accumulate no more than 55 gallons of hazardous waste in an SAA.[17]
-
Secondary Containment : All liquid hazardous waste containers must be kept in a secondary containment bin or tray to contain any potential leaks or spills.[14]
-
Inspections : The SAA should be inspected weekly to check for leaks, proper labeling, and container integrity.[12]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for generating and accumulating waste correctly; final disposal must be handled by certified professionals.
-
Contact EHS : Once the container is approaching full (approximately 90% capacity), contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[15][18]
-
Documentation : Provide EHS with all necessary information about the waste stream. They will manage the logistics of transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[19]
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is critical.
-
Minor Spill (Manageable by lab staff) :
-
Alert personnel in the immediate area.[11]
-
Ensure the area is well-ventilated; if safe to do so, open fume hood sashes.
-
Wearing full PPE, contain the spill with an appropriate absorbent material (e.g., chemical spill pads or vermiculite). Do not use combustible materials like paper towels for large spills.
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.[18]
-
Clean the spill area, and dispose of all cleanup materials as halogenated hazardous waste.[11]
-
-
Major Spill (Beyond lab staff capability) :
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American Chemical Society. (2017, December 7). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation in Flow. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide provides an essential framework for the safe handling and disposal of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not always accessible, the procedural guidance herein is synthesized from the known hazard profiles of structurally analogous compounds, namely propanoic acid derivatives and organofluorine molecules.[1][2][3][4][5] This proactive, science-based approach ensures a self-validating system of safety, protecting both the researcher and the integrity of the experiment.
Hazard Profile: A Proactive Assessment
Based on an analysis of similar chemical structures, 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid should be handled as a potentially hazardous substance. The primary risks are associated with direct contact and inhalation.
| Hazard Category | Potential Effects | Rationale based on Analogous Compounds |
| Skin Contact | Causes skin irritation, potentially severe burns with prolonged contact.[3][4][6][7] | Propanoic acid and its derivatives are known to be corrosive or irritating to the skin.[6][7][8][9][10] |
| Eye Contact | Causes serious eye irritation, with a risk of severe eye damage.[3][4][5] | This is a consistent warning for this class of chemicals, necessitating robust eye protection.[6][8][9][10] |
| Inhalation | May cause respiratory tract irritation.[2][3][4][5][6][9] | Inhalation of dusts or vapors can irritate the nose, throat, and lungs.[9][10] |
| Ingestion | Harmful if swallowed.[4] | Similar compounds exhibit oral toxicity.[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable. The following equipment is mandatory to mitigate the risks identified above. The causality is clear: creating a physical barrier between you and the chemical is the most direct way to prevent exposure.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye & Face Protection | Safety goggles with side-shields and a face shield.[1][4][11] | Why: Essential to prevent eye contact, which can cause serious, irreversible damage.[6][8] A face shield offers an additional layer of protection against unexpected splashes, especially when handling larger quantities or solutions. |
| Skin Protection | Chemical-resistant nitrile rubber gloves and a full-length laboratory coat.[1][4][12] | Why: Prevents direct skin contact, mitigating the risk of irritation and burns.[3] Gloves must be inspected for integrity before each use and disposed of immediately after handling the compound. |
| Respiratory Protection | Operations must be conducted in a certified chemical fume hood.[1][2][13] | Why: Minimizes inhalation exposure to aerosols or dust.[1][14] The trifluoromethyl group warrants careful handling to avoid respiratory irritation.[3][5] A NIOSH-approved respirator may be required if a fume hood is not available or ventilation is inadequate.[1][4][12] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Workflow for Safe Chemical Handling
Caption: Workflow for handling 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid.
Detailed Steps:
-
Pre-Operational Check:
-
Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation. This is your primary engineering control.
-
Inspect all PPE for defects (e.g., holes in gloves, cracks in goggles).[1][12] Damaged PPE offers a false sense of security and must be replaced.
-
-
Handling and Preparation (Inside Fume Hood):
-
Don all required PPE before approaching the chemical storage area.
-
Transport the chemical in a sealed, labeled container.
-
Perform all manipulations, including weighing and preparing solutions, within the fume hood to contain any dust or vapors.[1][14]
-
Use non-sparking tools if the compound is a fine powder to prevent static discharge.[13][15]
-
Keep the container tightly sealed when not in use.[2][3][15]
-
-
Decontamination and Cleanup:
-
After handling, decontaminate all surfaces and equipment using an appropriate solvent and then soap and water.
-
Wipe down the work area within the fume hood.
-
Remove PPE carefully, avoiding contact with the outer surfaces of contaminated items. Gloves should be removed last using the proper technique to avoid skin contact.[4][12]
-
Wash hands thoroughly with soap and water after all work is complete.[2][4][15]
-
Emergency Response: Immediate Actions
Should an exposure occur, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to rinse. Seek immediate medical attention.[3][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][5][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]
Disposal Plan: Environmental and Regulatory Compliance
All materials contaminated with 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid must be treated as hazardous waste.[1]
-
Unused Chemical: Dispose of as hazardous waste through a licensed professional waste disposal service.[12] Do not dispose of it down the drain.[1][4][13]
-
Contaminated Consumables: All used gloves, wipes, and other disposable materials that have come into contact with the chemical must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for disposal.[4][12]
-
Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the container as unused product.[12]
By integrating these safety and handling protocols into your daily workflow, you build a system that is inherently trustworthy and scientifically sound. Your diligence is the foundation of both personal safety and research excellence.
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- Chemical Safety Data Sheet MSDS / SDS - 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane - ChemicalBook.
- MSDS of 2-Methyl-2-phenylpropanoic Acid - Capot Chemical.
- SAFETY DATA SHEET - Fisher Scientific.
- Safety Data Sheet - Angene Chemical.
- PROPIONIC ACID FOR SYNTHESIS - Loba Chemie.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
